molecular formula C7H6N2O3 B7855388 p-Nitrobenzaldoxime

p-Nitrobenzaldoxime

Cat. No.: B7855388
M. Wt: 166.13 g/mol
InChI Key: WTLPAVBACRIHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Nitrobenzaldoxime (CAS 1129-37-9), also known as 4-Nitrobenzaldoxime, is an oxime compound with the molecular formula C7H6N2O3 and a molecular weight of 166.14 g/mol . This chemical, supplied with a high 98% purity, is characterized by a melting point range of 126°C to 130°C . It is a solid of significant interest in advanced chemical and biomedical research. Key Research Applications and Value: 1. Hypoxia-Activated Prodrug (HAP) Research: this compound is a compound of high value in developing novel cancer therapeutics. Its nitroaromatic structure is a key bioreductive trigger for designing hypoxia-activated prodrugs (HAPs) . These prodrugs remain inert under normal oxygen levels (normoxia) but are selectively activated in the low-oxygen (hypoxic) microenvironment of solid tumors. This activation occurs via stepwise enzymatic reduction of the nitro group by nitroreductases, ultimately generating cytotoxic species that selectively target cancer cells while minimizing damage to healthy tissue . This mechanism is central to Gene-Directed Enzyme Prodrug Therapy (GDEPT) strategies. 2. Synthesis of Coordination Complexes: The compound serves as a versatile precursor ligand for synthesizing metal-organic complexes, particularly with organotin(IV) metals . These coordination complexes exhibit fascinating structures and have demonstrated potential in various applications, including biomedicine (e.g., as anticancer agents), catalysis, and as functional materials for gas storage and fluorescent sensors . 3. Chemical Synthesis Intermediate: this compound is a key starting material in organic synthesis. For instance, it can be efficiently converted into 3,4-bi(4'-nitrophenyl) oxidized furoxan through a reaction with chlorosuccinimide . Handling and Safety: This product is classified for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is a solid with a melting point of 126-130°C . Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

N-[(4-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLPAVBACRIHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920943
Record name N-[(4-Nitrophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129-37-9, 20707-69-1
Record name 4-Nitrobenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Nitrophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobenzaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name syn-4-Nitrobenzaldoxime [Deprotecting Agent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical structure and molecular weight of p-nitrobenzaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Functional Applications in Kinetic Analysis

Executive Summary

p-Nitrobenzaldoxime (4-nitrobenzaldoxime) is a critical organic intermediate and model compound used extensively in physical organic chemistry and drug development. It serves as a primary reference standard for studying the alpha-effect —the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons (in this case, the oxime oxygen adjacent to nitrogen).

This guide details the structural characteristics, validated synthesis protocols, and specific applications of this compound, particularly its role as a surrogate for investigating the reactivation kinetics of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound exists primarily as the (E)-isomer (anti-isomer) in the solid state due to steric stability. The nitro group at the para position exerts a strong electron-withdrawing effect, significantly influencing the acidity (pKa) of the oxime proton, which is central to its catalytic activity.

Table 1: Physicochemical Constants
PropertyValueNotes
IUPAC Name (E)-4-Nitrobenzaldehyde oximePreferred IUPAC designation
CAS Number 1129-37-9Specific to the 4-isomer
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.13 g/mol Calculated from standard atomic weights
Melting Point 128–130 °CDistinct from precursor aldehyde (106 °C)
pKa (Oxime) ~10.0 – 10.5Lower than unsubstituted benzaldoxime (~11.[1][2][3][4][5]3) due to -NO₂ group
Solubility Soluble in Ethanol, DMSO, AcetoneSparingly soluble in cold water; soluble in alkaline aqueous solutions
Appearance Pale yellow crystalline solidColor intensifies in basic solution (formation of oximate anion)

Structural Analysis & Isomerism

The oxime functionality (-CH=N-OH) allows for geometric isomerism around the C=N double bond.

  • (E)-Isomer (Anti): The hydroxyl group (-OH) and the phenyl ring are on opposite sides of the C=N bond. This is the thermodynamically stable form isolated from standard synthesis.

  • (Z)-Isomer (Syn): The hydroxyl group and phenyl ring are on the same side. This form is sterically hindered and less stable.

Structural Validation: In the E-isomer, the steric repulsion between the lone pair on the nitrogen and the phenyl ring is minimized compared to the interaction between the hydroxyl group and the phenyl ring in the Z-isomer.

Isomerism Aldehyde p-Nitrobenzaldehyde (Precursor) Reaction Hydroxylamine Reaction (-H2O) Aldehyde->Reaction E_Isomer (E)-p-Nitrobenzaldoxime (Thermodynamic Product) Stable Crystalline Solid Reaction->E_Isomer Major Pathway Z_Isomer (Z)-p-Nitrobenzaldoxime (Kinetic/Unstable) Sterically Hindered Reaction->Z_Isomer Minor Pathway Z_Isomer->E_Isomer Isomerization (Acid/Heat)

Figure 1: Formation and relationship of E/Z isomers. The E-isomer is the dominant product in standard synthesis.

Synthesis Protocol

Objective: Synthesize high-purity (E)-p-nitrobenzaldoxime from p-nitrobenzaldehyde.

Reagents Required:
  • p-Nitrobenzaldehyde (15.1 g, 0.1 mol)

  • Hydroxylamine hydrochloride (NH₂OH[6]·HCl) (7.6 g, 0.11 mol)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

Step-by-Step Methodology:
  • Solubilization: Dissolve 15.1 g of p-nitrobenzaldehyde in approximately 40 mL of warm ethanol. Ensure complete dissolution to prevent occlusion of unreacted aldehyde in the final crystal lattice.

  • Reagent Preparation: In a separate beaker, dissolve 7.6 g of hydroxylamine hydrochloride in 10 mL of water.

  • Reaction Initiation: Add the hydroxylamine solution to the aldehyde solution. The mixture may warm slightly.

  • Basification (Critical Step):

    • Why: Hydroxylamine is supplied as a hydrochloride salt. The free base (NH₂OH) is the active nucleophile.

    • Action: Slowly add a solution of sodium carbonate (approx. 6 g in 20 mL water) or 10% NaOH until the mixture is alkaline (pH ~8-9).

    • Observation: A precipitate will begin to form as the oxime is less soluble in water than the starting materials.

  • Reflux (Optional but Recommended): Heat the mixture on a steam bath or at 60-70°C for 30-60 minutes to ensure reaction completion and thermodynamic equilibration to the E-isomer.

  • Isolation: Cool the mixture in an ice bath. Filter the pale yellow crystals using vacuum filtration.

  • Purification: Recrystallize from aqueous ethanol (ethanol/water mix).

    • Standard: Dissolve in minimum hot ethanol, then add water until turbidity just appears. Cool to crystallize.

  • Drying: Dry in a desiccator or air-dry. Expected yield: >85%.

Spectroscopic Characterization

To validate the structure, compare experimental data against these standard values.

Proton NMR (¹H NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • Oxime Proton (-OH): Singlet, broad, typically δ 11.8 - 12.0 ppm. Disappears on D₂O shake.

    • Methine Proton (-CH=N-): Singlet, sharp, δ 8.3 - 8.4 ppm.

    • Aromatic Protons: Two doublets (AA'BB' system) due to para-substitution.

      • Protons ortho to -NO₂: ~δ 8.2 - 8.3 ppm (deshielded).

      • Protons meta to -NO₂: ~δ 7.8 - 7.9 ppm.

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band at 3200–3400 cm⁻¹ (H-bonded).

  • C=N Stretch: Weak to medium band at 1620–1640 cm⁻¹.

  • N-O Stretch (Nitro): Strong bands at ~1520 cm⁻¹ (asymmetric) and ~1345 cm⁻¹ (symmetric).

Functional Applications: Kinetic Modeling

This compound is widely used to model the nucleophilic reactivation of phosphorylated acetylcholinesterase. In this model, the oximate anion attacks a phosphate or carboxylate ester, mimicking the displacement of a nerve agent from the enzyme active site.

The "Oxime Effect" Mechanism

The oximate anion (Ar-CH=N-O⁻) is a "super-nucleophile" because the adjacent nitrogen atom's lone pair raises the energy of the oxygen's HOMO (Highest Occupied Molecular Orbital), increasing reactivity (the Alpha-Effect).

Experimental Workflow for Hydrolysis Studies:

  • Substrate: p-Nitrophenyl acetate (PNPA) is used as a surrogate substrate.

  • Nucleophile: this compound (converted to anion by pH adjustment).

  • Measurement: The reaction releases p-nitrophenolate, which is intensely yellow.

  • Detection: Monitor Absorbance at 400 nm (λmax of p-nitrophenolate).

Mechanism Oxime This compound (Neutral) Anion Oximate Anion (Super-Nucleophile) Oxime->Anion Deprotonation (pKa ~10) Base Base (OH-) Base->Anion Intermediate Tetrahedral Intermediate Anion->Intermediate Nucleophilic Attack Ester p-Nitrophenyl Acetate (Substrate) Ester->Intermediate Products Acetylated Oxime + p-Nitrophenolate (Yellow) Intermediate->Products Leaving Group Departure

Figure 2: Mechanism of p-nitrophenyl acetate hydrolysis catalyzed by this compound. The release of p-nitrophenolate allows spectrophotometric tracking.[7]

References

  • PubChem. (2025).[8][9][10][11][12] 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine. [Link]

  • PrepChem. (n.d.). Synthesis of o-nitrobenzaldoxime (Protocol adapted for p-isomer). [Link]

  • ResearchGate. (2010). Crystal structure of (E)-4-nitrobenzaldehyde oxime. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

Sources

p-nitrobenzaldoxime CAS 1129-37-9 safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: p-Nitrobenzaldoxime (CAS 1129-37-9) Safety, Synthesis, and Application in Pharmaceutical Chemistry

Executive Summary

This compound (4-Nitrobenzaldehyde oxime) is a critical organic intermediate used primarily in the synthesis of pharmaceutical agents, specifically in the development of reactivators for acetylcholinesterase inhibited by organophosphorus nerve agents.[1][2][3] While structurally related to the aldehyde precursor, the oxime functionality introduces specific thermal stability and toxicity profiles that differ significantly from the parent compound. This guide provides a technical breakdown of its safety, synthesis, and validation protocols for research environments.

Part 1: Critical Safety Profile (SDS Deep Dive)

Unlike its precursor p-nitrobenzaldehyde, which is primarily an irritant, this compound carries a higher toxicity classification.[4] Users must strictly adhere to the GHS classifications below.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Category 3 H301: Toxic if swallowed DANGER
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye DamageCategory 2AH319: Causes serious eye irritationWarning
STOT - Single ExposureCategory 3H335: May cause respiratory irritationWarning
Emergency Response Protocols
  • Ingestion (Critical): Immediate medical attention is required.[4][5] Do NOT induce vomiting unless instructed by medical personnel. The compound has higher acute oral toxicity than many standard laboratory intermediates.[4]

  • Thermal Decomposition: In a fire, this compound releases toxic nitrogen oxides (NOx).[4] As an oxime containing a nitro group, it possesses potential for energetic decomposition if heated beyond its melting point under confinement.[4]

  • Storage: Store below +30°C. Keep container tightly closed in a dry, well-ventilated place. Light sensitive (store in amber vials).[4]

Part 2: Physicochemical Characterization

Accurate characterization is the first line of defense against experimental error.[4] Use the following data to validate compound identity before use.

PropertyValueNotes for Validation
CAS Number 1129-37-9Distinct from o-isomer (13290-96-5)
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.13 g/mol
Appearance Pale yellow crystalline powderDarkening indicates decomposition
Melting Point 126 – 130 °C Self-Validation Point:[4][6][7] If MP is <110°C, sample is likely the aldehyde precursor (MP 106°C).
Solubility Soluble in DMSO, Methanol, EthanolSparingly soluble in water; insoluble in non-polar alkanes.[4]

Part 3: Synthesis & Mechanistic Insight

The synthesis of this compound follows a classical condensation mechanism between p-nitrobenzaldehyde and hydroxylamine hydrochloride.[4] This reaction is favored by a basic environment to neutralize the hydrochloride salt and generate the free nucleophilic hydroxylamine.

Reaction Pathway Visualization

SynthesisWorkflow Aldehyde p-Nitrobenzaldehyde (Electrophile) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack NH2OH Hydroxylamine HCl (Nucleophile Source) NH2OH->Intermediate Base Na2CO3 (aq) (Deprotonation) Base->NH2OH Activates Product This compound (Solid Precipitate) Intermediate->Product - H2O (Dehydration)

Caption: Figure 1. Condensation pathway for Schiff base formation.[4] The base activates hydroxylamine, leading to nucleophilic attack on the carbonyl carbon followed by dehydration.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. The distinct melting point difference between the starting material and product serves as the primary in-process check.

Reagents:

  • p-Nitrobenzaldehyde (1.51 g, 10 mmol)

  • Hydroxylamine hydrochloride (0.76 g, 11 mmol)

  • Sodium Carbonate (0.60 g) or NaOH (2N solution)

  • Ethanol (95%, 10 mL)

  • Water (5 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.51 g of p-nitrobenzaldehyde in 10 mL of warm ethanol.

  • Activation: In a separate beaker, dissolve 0.76 g of hydroxylamine hydrochloride in 5 mL of water. Add the sodium carbonate slowly (gas evolution: CO₂) to neutralize.[4]

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.

  • Reflux: Heat the mixture to reflux (approx. 70-80°C) for 1 hour.

    • Checkpoint: The solution typically changes from a clear yellow to a lighter suspension as the oxime forms.

  • Precipitation: Pour the reaction mixture into 50 mL of ice-cold water with vigorous stirring. The this compound will precipitate as a pale yellow solid.[4]

  • Filtration: Filter the solid using a Buchner funnel. Wash with 2 x 10 mL cold water to remove inorganic salts.[4]

  • Recrystallization (Purification): Recrystallize from aqueous ethanol (1:1 ratio) if high purity is required.[4]

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Validation Metrics
TestExpected ResultInterpretation
Melting Point 126–130 °C Sharp range indicates high purity.[4] Broad range <120°C suggests unreacted aldehyde.[4]
1H NMR (DMSO-d₆) δ 11.9 ppm (s, 1H) Singlet corresponds to the =N-OH proton. Absence indicates hydrolysis.[4]
1H NMR (DMSO-d₆) δ 8.33 ppm (s, 1H) Singlet corresponds to the CH=N proton.
TLC (Hex/EtOAc) Lower Rf than aldehydeOximes are more polar than their aldehyde precursors.[4]

Part 5: Applications in Drug Development

5.1 Organophosphate Antidote Research this compound serves as a structural scaffold for the synthesis of bis-pyridinium oximes (e.g., analogs of Obidoxime or Pralidoxime). The nitro group is often reduced to an amine to facilitate coupling with pyridinium rings, creating "reactivators" that can displace organophosphates (nerve agents) from the serine residue of Acetylcholinesterase (AChE).

5.2 Polymer Chemistry It is used as a monomer in the synthesis of functionalized terpolymers (e.g., with formaldehyde and resorcinol), which exhibit antimicrobial properties and enhanced thermal stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime.[4] Retrieved from [Link]

  • Stenutz, R. (2024). Data Sheet: (E)-4-nitrobenzaldoxime.[4] Retrieved from [Link]

  • Organic Syntheses (Coll.[4] Vol. 2). General methods for Oxime synthesis (Adapted).[4] Retrieved from [Link]

Sources

Physicochemical Profiling & Synthetic Architecture of p-Nitrobenzaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of para-nitrobenzaldoxime (p-nitrobenzaldoxime). This document is structured to serve researchers in medicinal chemistry and drug development, focusing on the compound's utility as a synthetic intermediate and a structural probe for nucleophilic reactivators.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (4-nitrobenzaldoxime) is a critical intermediate in the synthesis of heterocycles and organophosphorus nerve agent antidotes (oxime reactivators). Its physicochemical profile is defined by the interplay between the strongly electron-withdrawing nitro group and the amphoteric oxime moiety. This guide provides a validated physicochemical dataset, a self-consistent synthesis protocol, and spectral fingerprinting data to ensure reproducibility in high-stakes research environments.

Molecular Architecture & Solid-State Characteristics

The molecule exists primarily as the (E)-isomer (anti) due to steric stabilization, though the (Z)-isomer (syn) can form under specific photolytic conditions. The nitro group at the para position exerts a strong mesomeric effect ($ -M $), significantly increasing the acidity of the oxime hydroxyl group compared to unsubstituted benzaldoxime.

Table 1: Core Physicochemical Data
PropertyValue / DescriptionConfidence/Source
CAS Number 1129-37-9Registry
Molecular Formula

Stoichiometry
Molecular Weight 166.13 g/mol Calculated
Melting Point 128–130 °C (Typical)Note: Distinct from aldehyde precursor (103-106 °C)
pKa (Predicted) 9.97 ± 0.10Acidic OH due to

-NO

logP (Octanol/Water) ~1.7 - 2.0Lipophilic, poor aqueous solubility
Solubility Soluble in DMSO, Ethanol, Methanol, Ethyl Acetate.[1][2][3] Insoluble in cold water.Experimental Observation
Appearance Pale yellow crystalline needlesVisual Inspection

Spectral Fingerprinting (Validation Standards)

To validate the identity of synthesized this compound and distinguish it from its precursor (p-nitrobenzaldehyde), use the following spectral markers.

Nuclear Magnetic Resonance ( H NMR)

The conversion of the aldehyde to the oxime is confirmed by the disappearance of the aldehyde proton ($ \delta \approx 10.1 $ ppm) and the appearance of the oxime hydroxyl and methine protons.

Solvent: DMSO-


 (400 MHz)[3][4]
  • $ \delta $ 11.90 ppm (s, 1H): Oxime $ -OH $ (Exchangeable). Diagnostic Peak.

  • $ \delta $ 8.33 ppm (s, 1H): Oxime $ -CH=N- $ proton.

  • $ \delta $ 8.26 ppm (d, $ J \approx 8.8 $ Hz, 2H): Aromatic protons ortho to $ -NO_2 $.

  • $ \delta $ 7.88 ppm (d, $ J \approx 8.8 $ Hz, 2H): Aromatic protons meta to $ -NO_2 $.

Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm

    
    :  Broad $ O-H $ stretch (indicative of oxime H-bonding).
    
  • 1620–1640 cm

    
    :  $ C=N $ stretch (Weak/Medium). Distinguishes from 
    
    
    
    (~1700 cm
    
    
    in aldehyde).
  • 1520 cm

    
     & 1345 cm
    
    
    
    :
    Asymmetric and symmetric $ N-O $ stretches (Nitro group).

Synthesis & Purification Protocol

This protocol is designed to minimize the formation of the Beckmann rearrangement byproduct and ensure high stereochemical purity (E-isomer).

Reaction Logic

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon. Sodium carbonate acts as a proton scavenger to release free hydroxylamine from its hydrochloride salt, buffering the solution to prevent acid-catalyzed hydrolysis of the product.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Dissolve p-nitrobenzaldehyde (1.51 g, 10 mmol) in Ethanol (15 mL) . Warm slightly (40 °C) to ensure complete dissolution.

    • Separately, dissolve Hydroxylamine hydrochloride (0.83 g, 12 mmol) in Deionized Water (5 mL) .

  • Reaction Initiation:

    • Add the hydroxylamine solution to the aldehyde solution with magnetic stirring.

    • Slowly add a solution of Sodium Carbonate (0.64 g, 6 mmol) in Water (5 mL) dropwise. Caution: CO

      
       evolution will occur.
      
  • Reflux & Monitoring:

    • Heat the mixture to reflux (approx. 80 °C) for 1–2 hours .

    • TLC Check: Mobile phase 30% Ethyl Acetate in Hexane. Product (

      
      ) is more polar than aldehyde (
      
      
      
      ).
  • Isolation:

    • Cool the mixture to room temperature, then pour into Ice-Water (100 mL) with vigorous stirring.

    • The oxime will precipitate as a pale yellow solid.

    • Filter the solid and wash with cold water (

      
       mL) to remove inorganic salts.
      
  • Purification (Self-Validating Step):

    • Recrystallize from Ethanol/Water (1:1) .

    • Dissolve the crude solid in minimum hot ethanol, then add hot water until slight turbidity appears. Cool slowly to 4 °C.

    • Yield: Expect 85–92%.

Stability & Reactivity Profile

This compound is stable under neutral conditions but exhibits specific reactivity profiles in acidic or basic environments relevant to drug formulation.

Hydrolysis Kinetics (Acidic Medium)

In dilute acid (pH < 2), the oxime undergoes hydrolysis back to the aldehyde and hydroxylamine. This follows an A-2 mechanism , where protonation of the oxime oxygen facilitates water attack at the imine carbon.

Diagram 1: Synthesis & Hydrolysis Pathways

ReactionPathways Aldehyde p-Nitrobenzaldehyde (Precursor) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + NH2OH (Nucleophilic Attack) Oxime This compound (Target) Hydrolysis Hydrolysis Products (Aldehyde + NH2OH) Oxime->Hydrolysis + H3O+ (Acid Catalyzed) Intermediate->Oxime - H2O (Dehydration)

Caption: Synthesis proceeds via dehydration (solid line); hydrolysis occurs under acidic stress (dashed line).

Analytical Workflow for Purity Assessment

To ensure the material is suitable for biological assays (e.g., reactivation kinetics), follow this decision tree.

Diagram 2: Purity Validation Logic

PurityCheck Sample Synthesized Sample MP_Check Melting Point Check (Target: >125°C) Sample->MP_Check NMR_Check 1H NMR (DMSO-d6) MP_Check->NMR_Check Aldehyde_Peak Peak at 10.1 ppm? NMR_Check->Aldehyde_Peak Oxime_Peak Peak at 11.9 ppm? Aldehyde_Peak->Oxime_Peak No Result_Fail FAIL: Recrystallize (EtOH) Aldehyde_Peak->Result_Fail Yes (Impurity) Result_Pass PASS: Proceed to Assay Oxime_Peak->Result_Pass Yes Oxime_Peak->Result_Fail No

Caption: Decision tree for validating this compound purity using MP and NMR markers.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Retrieved from .

  • ChemicalBook. (2025). 4-Nitrobenzaldoxime NMR and Physicochemical Properties. Retrieved from .

  • Org. Synth. (1943). Preparation of p-Nitrobenzaldehyde (Precursor Synthesis). Coll. Vol. 2, p.441. Retrieved from .

  • GuideChem. (2025). 4-Nitrobenzaldoxime pKa and Stability Data. Retrieved from .

Sources

Technical Guide: Syn (Z) vs. Anti (E) Isomers of p-Nitrobenzaldoxime

[1]

Part 1: Executive Summary & Nomenclature[1]

The stereoisomerism of p-nitrobenzaldoxime is a classic yet critical subject in organic synthesis, particularly for its implications in the Beckmann rearrangement and the synthesis of p-nitrobenzonitrile.[1] Understanding the distinct physical properties, stability profiles, and reactivities of the syn (Z) and anti (E) isomers is essential for yield optimization and structural validation.[1]

Nomenclature Clarification

Historically, the terms "syn" and "anti" have been used inconsistently.[1] To ensure scientific accuracy, this guide prioritizes IUPAC (E/Z) nomenclature while mapping it to traditional terms.

IsomerIUPAC ConfigurationTraditional NameConfiguration DescriptionStability
Anti (E) -4-nitrobenzaldoxime

-isomer
Hydroxyl (OH) is trans to the methine Hydrogen (H).[1]Thermodynamically Stable
Syn (Z) -4-nitrobenzaldoxime

-isomer
Hydroxyl (OH) is cis to the methine Hydrogen (H).[1]Kinetically Unstable

Critical Note: In most commercial contexts, "4-nitrobenzaldoxime" refers to the stable (E)-isomer .[1] The (Z)-isomer is labile and readily isomerizes to the (E) form under thermal or acidic conditions.[1]

Part 2: Structural Characterization & Properties[1]

Physical Properties

The two isomers exhibit distinct melting points and solubility profiles due to differences in intermolecular hydrogen bonding.[1]

  • (E)-Isomer (Anti):

    • Melting Point: 129–133 °C (Commercial Standard)[1]

    • Appearance: Pale yellow crystalline solid.[1][2][3][4]

    • Solubility: Soluble in ethanol, ether; sparingly soluble in water.[1]

  • (Z)-Isomer (Syn):

    • Melting Point: Often reported lower or variable due to rapid isomerization upon heating (e.g., ~150°C dec. or lower depending on purity).[1]

    • Stability: Isomerizes to (E) in solution, catalyzed by trace acids or light.[1]

Spectroscopic Identification (NMR)

Proton NMR (

1aldoxime proton1
Proton(E)-Isomer (Anti)

(ppm)
(Z)-Isomer (Syn)

(ppm)
Mechanistic Rationale
–CH=N– 8.15 - 8.25 7.60 - 7.90 In the (E) form, the proton is deshielded by the lone pair of the nitrogen and the magnetic anisotropy of the OH group.[1]
Aromatic ~8.2 (d), 7.8 (d)Shifts varyThe p-nitro group deshields aromatic protons in both, but spatial arrangement differs.[1]

(Note: Shifts are approximate and solvent-dependent, typically DMSO-d6 or CDCl3).

Part 3: Synthesis & Isomerization Pathways[1]

The synthesis of this compound from p-nitrobenzaldehyde and hydroxylamine predominantly yields the stable (E)-isomer.[1] Accessing the (Z)-isomer requires specific kinetic control or photochemical isomerization.[1]

Isomerization Workflow

The following Graphviz diagram illustrates the thermodynamic relationship and conversion pathways.

IsomerizationAldehydep-NitrobenzaldehydeE_Isomer(E)-Isomer (Anti)Thermodynamic ProductMP: 130°CAldehyde->E_IsomerNH2OH·HCl, NaOHReflux (Standard)Z_Isomer(Z)-Isomer (Syn)Kinetic ProductUnstableE_Isomer->Z_Isomerhν (UV Irradiation)or HCl/Ether (Precipitation)Z_Isomer->E_IsomerHeat / Acid / TimeSpontaneous Isomerization

Caption: Thermodynamic equilibrium favors the (E)-isomer. Energy input (UV) or kinetic trapping (HCl salt) is required to isolate the (Z)-isomer.[1]

Part 4: Chemical Reactivity & The Beckmann Rearrangement[1][5][6]

The most rigorous chemical proof of stereochemistry is the Beckmann Rearrangement .[1] The reaction is stereospecific: the group anti (trans) to the leaving hydroxyl group migrates.[1]

Mechanistic Divergence
  • Path A: (E)-Isomer (Anti-H)

    • Geometry: OH is anti to the Hydrogen .[1]

    • Migration: The Hydrogen migrates (or elimination occurs).[1]

    • Product: Dehydration to p-Nitrobenzonitrile .[1]

    • Reaction:

      
      [1]
      
  • Path B: (Z)-Isomer (Syn-H)

    • Geometry: OH is anti to the Aryl group .[1]

    • Migration: The p-Nitrophenyl group migrates.[1]

    • Product: Rearrangement to N-(p-nitrophenyl)formamide .

    • Reaction:

      
      [1]
      
Signaling Pathway Diagram

BeckmannE_Oxime(E)-p-Nitrobenzaldoxime(OH anti to H)ReagentBeckmann Conditions(PCl5, SOCl2, or H2SO4)E_Oxime->ReagentZ_Oxime(Z)-p-Nitrobenzaldoxime(OH anti to Aryl)Z_Oxime->ReagentEliminationElimination Pathway(Dehydration)Reagent->EliminationFrom E-IsomerMigrationMigration Pathway(Aryl Shift)Reagent->MigrationFrom Z-IsomerNitrilep-Nitrobenzonitrile(Major Product from E)Elimination->NitrileAmideN-(p-nitrophenyl)formamide(Product from Z)Migration->Amide

Caption: Stereospecific outcomes of the Beckmann rearrangement serve as chemical proof of the oxime configuration.[1]

Part 5: Experimental Protocols

Protocol 1: Synthesis of (E)-p-Nitrobenzaldoxime (Stable)

Objective: High-yield synthesis of the thermodynamically stable isomer.

  • Reagents: Dissolve p-nitrobenzaldehyde (10 mmol) in ethanol (15 mL).

  • Addition: Add an aqueous solution of hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol).

  • Reaction: Reflux the mixture for 1–2 hours.

  • Workup: Pour the hot solution into ice-water (100 mL). The (E)-oxime precipitates immediately.[1]

  • Purification: Filter and recrystallize from ethanol/water.

  • Validation: Check MP (Target: 129–133 °C).

Protocol 2: Isomerization to (Z)-p-Nitrobenzaldoxime (Unstable)

Objective: Kinetic trapping of the Z-isomer (Historical "beta" preparation method).[1]

  • Preparation: Dissolve the (E)-oxime in dry ether.

  • Acidification: Pass dry HCl gas through the solution at 0°C. The hydrochloride salt of the (Z)-isomer precipitates (due to different solubility of the salts).[1]

  • Neutralization: Filter the salt and rapidly neutralize with cold sodium carbonate solution.

  • Isolation: Extract with ether and evaporate at low temperature.

  • Note: The product must be kept cool and analyzed immediately, as it reverts to the (E) form.

References

  • PubChem. 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Beckmann Rearrangement: Mechanism and Applications. Available at: [Link][1][5][6]

  • Master Organic Chemistry. The Beckmann Rearrangement of Oximes. Available at: [Link][1][5][6]

toxicological data and handling precautions for p-nitrobenzaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicological profile, physicochemical hazards, and handling protocols for p-Nitrobenzaldoxime (4-Nitrobenzaldoxime).

CAS: 1129-37-9 | Formula:


 | M.W.:  166.13  g/mol 

Executive Summary

This compound is a nitro-aromatic oxime widely used as a synthetic intermediate in the production of pharmaceuticals and agrochemicals. While often handled routinely, it possesses a bimodal hazard profile that is frequently underestimated:

  • Acute Toxicity: Unlike its precursor (4-nitrobenzaldehyde), the oxime is classified as Toxic if Swallowed (GHS Category 3) , presenting significantly higher acute risks.

  • Energetic Instability: The combination of a nitro group (

    
    ) and an oxime moiety (
    
    
    
    ) creates thermodynamic potential for violent decomposition, particularly under thermal stress or in the presence of strong bases.

This guide provides a self-validating framework for handling this compound, moving beyond generic safety data to specific, mechanism-based protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the physical state is the first step in exposure control. The low water solubility implies that decontamination requires organic solvents or surfactants, not just water.

PropertyDataRelevance to Safety
Appearance Light yellow crystalline powderFine dust generation is a primary inhalation risk.
Melting Point 126–131 °CCritical Limit: Do not heat approaching this range without blast shielding; melting often precedes decomposition.
Solubility Soluble in Ethanol, Ether, Benzene. Poor in Water.Skin decontamination requires soap/surfactant; water alone is ineffective.
Vapor Pressure Low (Solid at STP)Inhalation hazard is primarily from dust, not vapor.
Acidity (

)
~10–11 (Oxime proton)Reacts with strong bases to form salts that may be shock-sensitive.

Toxicological Profile

Acute Toxicity Classification

Critical Distinction: Researchers often confuse the toxicity of the oxime with its precursor, 4-nitrobenzaldehyde. The oxime is significantly more toxic.

  • Oral: GHS Category 3 (Toxic if swallowed) .[1][2][3]

    • Hazard Statement: H301[1][4][3][5][6]

    • Implication: Ingestion of small quantities (<300 mg/kg) can be severe or fatal.

  • Dermal/Inhalation: Category 2/3 (Irritant/Toxic).

    • Hazard Statement: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][7] Irrit.).

Mechanism of Action: Methemoglobinemia

Like many aromatic nitro and amino compounds, this compound has the potential to induce methemoglobinemia .

  • Absorption: Rapidly absorbed through the GI tract and potentially through intact skin (aided by organic solvents).

  • Metabolism: Hepatic reduction of the nitro group can generate nitroso/hydroxylamine intermediates.

  • Effect: These metabolites oxidize ferrous hemoglobin (

    
    ) to ferric methemoglobin (
    
    
    
    ), which cannot transport oxygen.
  • Symptoms: Cyanosis (blue lips/fingernails), fatigue, dizziness, and in severe cases, cardiac arrhythmia or coma.

Process Safety: Thermal & Chemical Instability

The most critical, non-obvious hazard of this compound is its behavior under thermal stress or basic conditions.

The "Base-Catalyzed" Instability Trap

Treating nitro-benzaldoximes with strong bases (NaOH, KOH, NaH) is a common synthetic step (e.g., alkylation). However, this generates the oximate anion . In the presence of the electron-withdrawing nitro group, this anion can exhibit reduced thermal stability compared to the neutral parent.

Warning: Do not heat this compound with strong alkalis in closed vessels without DSC (Differential Scanning Calorimetry) validation.

Hazard Assessment Workflow (DOT Diagram)

The following decision logic illustrates how to assess the risk of a new protocol involving this compound.

HazardAssessment Start New Protocol with This compound CheckBase Is Strong Base Used? (NaOH, NaH, KOH) Start->CheckBase CheckHeat Is Heat Applied? (> 50°C) CheckBase->CheckHeat No DSC REQUIRED: Run DSC (Diff. Scanning Calorimetry) CheckBase->DSC Yes (Salt Formation) CheckHeat->DSC Yes Safe Proceed with Standard Engineering Controls CheckHeat->Safe No DSC->Safe Exotherm Onset > Process Temp + 50°C BlastShield HIGH RISK: Use Blast Shield & Active Cooling DSC->BlastShield Exotherm Onset < Process Temp + 50°C

Figure 1: Risk assessment logic for reactions involving this compound. Note the critical requirement for DSC data when combining heat and bases.

Safe Handling Protocols

Engineering Controls
  • Primary Barrier: All handling of the solid powder must occur inside a certified chemical fume hood .

  • Static Control: The fine powder is a potential dust explosion hazard. Ground all transfer equipment. Use anti-static spatulas.

  • Airflow: Maintain face velocity > 100 fpm to prevent dust escape.

Personal Protective Equipment (PPE)
  • Respiratory: If weighing outside a hood (strongly discouraged) or if dust generation is uncontrolled, use a P3 / N100 particulate respirator .

  • Skin: Double-gloving is recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Laminate film (Silver Shield) for prolonged handling in solution.

  • Eyes: Chemical splash goggles. Standard safety glasses are insufficient for fine toxic powders that can drift around lenses.

Weighing & Transfer SOP
  • Preparation: Place the balance inside the fume hood. If this is impossible, use a "balance enclosure" or a static-free transfer funnel.

  • Taring: Tare the weighing boat before opening the stock container.

  • Transfer: Use a disposable anti-static spatula. Do not return excess material to the stock container (prevents cross-contamination and hydrolysis).

  • Decontamination: Immediately wipe down the balance area with a surfactant-based cleaner (e.g., dilute soap) followed by ethanol. Do not use ethanol first , as it may spread the hydrophobic powder without lifting it.

Emergency Response

Exposure Response Logic

Immediate action is required for exposure due to the acute toxicity and methemoglobinemia risk.

EmergencyResponse Exposure Exposure Event Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Inhale Inhalation Route->Inhale Ingest Ingestion Route->Ingest Wash Wash: Soap + Water (15 mins) Skin->Wash Monitor Monitor for Cyanosis (Blue lips/nails) Wash->Monitor Air Fresh Air + Oxygen (if avail) Inhale->Air Air->Monitor Medical URGENT MEDICAL Do NOT Induce Vomiting Ingest->Medical Medical->Monitor Methylene Antidote: Methylene Blue Monitor->Methylene If Symptoms Appear (Medical Pro Only)

Figure 2: Emergency response workflow emphasizing the monitoring for cyanosis (methemoglobinemia).

Fire Fighting
  • Media: Water spray, Carbon dioxide (

    
    ), Dry chemical.
    
  • Hazard: Burning releases Nitrogen Oxides (NOx) , which are highly toxic and can cause delayed pulmonary edema. Firefighters must wear full SCBA.

  • Precaution: Move containers from fire area if safe. Cool containers with water spray to prevent thermal decomposition/explosion.

Waste Disposal[10]
  • Classification: Hazardous Waste (Toxic).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx).

  • Prohibition: Never dispose of down the drain.

References

  • Fisher Scientific. (2025).[2][8][9] Safety Data Sheet: 4-Nitrobenzaldoxime. Retrieved from

  • Sigma-Aldrich. (2024).[5][10] Safety Data Sheet: 4-Nitrobenzaldehyde oxime. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Retrieved from

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards.
  • ECHEMI. (2024).[5][10] Toxicological Data for 4-Nitrobenzaldoxime. Retrieved from

Sources

literature review on p-nitrobenzaldoxime derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Nitro-Oxime Scaffold: Technical Architectures of p-Nitrobenzaldoxime in AChE Reactivation and Oncological Pharmacotherapy

Executive Summary

This technical guide analyzes this compound (PNBO) derivatives, moving beyond their classical identity as chemical intermediates to their critical role in two distinct therapeutic verticals: Organophosphate (OP) antidote design and metal-coordinated chemotherapeutics .[1]

For the drug development professional, the value of the PNBO scaffold lies in its electronic tunability. The para-nitro group (


) acts as a potent electron-withdrawing group (EWG), significantly lowering the 

of the oxime moiety compared to unsubstituted benzaldoximes. This modification is pivotal for generating the reactive oximate anion at physiological pH, a prerequisite for nucleophilic attack on phosphorylated Acetylcholinesterase (AChE). Concurrently, recent medicinal chemistry (2020–2024) has repurposed this scaffold into Schiff base metal complexes (Cu, Ni, Zn) that exhibit cytotoxicity against resistant cancer lines (e.g., A549, HepG2) via DNA intercalation and oxidative stress pathways.

Part 1: Chemical Architecture & Reactivity Profile

The core utility of this compound stems from the interplay between the nitro group and the oxime functionality.

  • The Alpha Effect: The oxime oxygen possesses a lone pair adjacent to the nitrogen, creating the "alpha effect" which enhances nucleophilicity beyond what basicity alone would predict.

  • Electronic Tuning (

    
     Modulation): 
    
    • Unsubstituted Benzaldoxime

      
      : 
      
      
      
      [1]
    • This compound

      
      : 
      
      
      
      [1]
    • Implication: At physiological pH (7.4), a higher fraction of PNBO exists as the nucleophilic oximate anion (

      
      ) compared to its non-nitrated counterpart. However, the EWG also reduces the absolute nucleophilicity of that anion. Drug design seeks to balance this Acidity-Nucleophilicity Trade-off .[1]
      
Table 1: Comparative Physicochemical Properties
PropertyThis compoundBenzaldoximeImpact on Drug Design
Molecular Weight 166.13 g/mol 121.14 g/mol Low MW allows for blood-brain barrier (BBB) optimization.[1]
Hammett

+0.78 (

)
0.00 (H)Strong EWG facilitates oxime deprotonation.[1]

(Oxime)
~9.97~11.0Lower

= More reactive species at pH 7.[1]4.
Melting Point 126–130 °C35 °CHigher crystallinity aids in purification and formulation.[1]
Lipophilicity (LogP) ~1.93~1.70Moderate lipophilicity supports membrane permeability.[1]

Part 2: Therapeutic Frontier – AChE Reactivation

The primary lethal mechanism of organophosphates (OP) like Sarin or VX is the phosphorylation of the serine hydroxyl group in the AChE active site. PNBO derivatives function as "molecular crowbars" to pry the phosphate group off the enzyme.

Mechanism of Action
  • Approach: The reactivator enters the AChE active site gorge.

  • Nucleophilic Attack: The oximate anion attacks the phosphorus atom of the OP-enzyme adduct.

  • Displacement: A pentacoordinate transition state forms, followed by the release of the phosphorylated oxime and the restoration of the active Serine residue.

Critical Design Note: Simple PNBO lacks the quaternary ammonium "anchor" found in 2-PAM (pralidoxime).[1] Therefore, effective PNBO-based drugs often derivatize the phenyl ring or link it to a cationic pharmacophore to target the enzyme's peripheral anionic site (PAS).

Diagram 1: AChE Reactivation Pathway (DOT Visualization)

AChE_Reactivation Inhibited Inhibited AChE (Ser-O-PO3-R) Transition Pentacoordinate Transition State Inhibited->Transition Nucleophilic Attack Reactivator Oximate Anion (this compound) Reactivator->Transition Entry to Gorge Restored Active AChE (Free Ser-OH) Transition->Restored Leaving Group Departure Byproduct Phosphorylated Oxime (Toxic Byproduct) Transition->Byproduct Elimination

Caption: The nucleophilic oximate anion attacks the phosphorus center, displacing the enzyme serine and restoring catalytic activity.

Part 3: Beyond Antidotes – Oncological Applications[2][3]

Recent literature (2020–2024) identifies this compound derivatives, particularly thiosemicarbazones and their metal complexes , as potent anticancer agents.

  • Schiff Base Complexes: Condensation of PNBO with thiosemicarbazide yields ligands that chelate transition metals (Cu(II), Ni(II), Zn(II)).[1]

  • Mechanism: These complexes bind to DNA (intercalation) and induce oxidative stress (ROS generation) in cancer cells.[1]

  • Synergy: Recent studies utilize Carbon Quantum Dots (CQDs) as carriers for nitro-derivatives, enhancing delivery to prostate cancer cells (PC3) and enabling bioimaging via autofluorescence.[1][2]

Part 4: Synthetic Protocols

The following protocols are designed for high purity and yield, essential for biological assay validation.

Protocol A: Synthesis of this compound

Rationale: A standard condensation reaction.[1] Control of pH is vital to liberate hydroxylamine without hydrolyzing the product.

  • Reagents: p-Nitrobenzaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Carbonate (

    
    ), Ethanol (95%).[1]
    
  • Dissolution: Dissolve 1.51g of p-nitrobenzaldehyde in 20 mL of warm ethanol.

  • Activation: In a separate beaker, dissolve 0.83g of hydroxylamine HCl in 5 mL water. Slowly add

    
     until 
    
    
    
    evolution ceases (neutralizing the HCl).
  • Reflux: Add the hydroxylamine solution to the aldehyde solution. Reflux at 80°C for 2 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).[1]

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. A pale yellow precipitate will form immediately.[1]

  • Purification: Filter the solid. Recrystallize from ethanol/water (1:1).[1]

  • Yield Target: >85%. Melting Point: 128–130°C.[1]

Protocol B: Synthesis of Metal Complexes (Cu/Ni)

Rationale: Creating the bioactive pharmacophore for anticancer screening.[3]

  • Ligand Preparation: Synthesize the thiosemicarbazone derivative by refluxing p-nitrobenzaldehyde with thiosemicarbazide (1:1 molar ratio) in ethanol with catalytic acetic acid.[1]

  • Complexation: Dissolve the ligand (2 mmol) in hot ethanol (20 mL).

  • Metal Addition: Add Metal(II) Chloride/Acetate (1 mmol) dissolved in ethanol (10 mL) dropwise. Note: 2:1 Ligand-to-Metal ratio is standard.[1]

  • Reflux: Heat for 4 hours. The solution color will change (e.g., Green for Cu, Red/Brown for Ni).

  • Isolation: Cool to room temperature. Filter the colored precipitate.[4] Wash with cold ethanol and ether.

Diagram 2: Synthetic Logic Flow (DOT Visualization)

Synthesis_Flow Start p-Nitrobenzaldehyde Product1 This compound (AChE Reactivator Precursor) Start->Product1 Condensation (Reflux) Product2 Thiosemicarbazone Ligand Start->Product2 Schiff Base Formation Reagent1 + Hydroxylamine HCl + Na2CO3 Reagent1->Product1 Reagent2 + Thiosemicarbazide (Cat. AcOH) Reagent2->Product2 FinalComplex Metal-Organic Complex (Anticancer/Antimicrobial) Product2->FinalComplex Chelation MetalSalt + M(II) Salt (Cu, Ni, Zn) MetalSalt->FinalComplex

Caption: Divergent synthesis pathways for antidotes (left) and metallodrugs (right).

Part 5: Analytical Validation

To ensure scientific integrity, the synthesized compounds must be validated using the following markers:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Oxime Proton (

      
      ):  Singlet, broad, 
      
      
      
      11.5–12.0 ppm.
    • Azomethine Proton (

      
      ):  Singlet, sharp, 
      
      
      
      8.2–8.4 ppm.
    • Aromatic Protons: Two doublets (AA'BB' system) characteristic of para-substitution,

      
       8.2 (ortho to 
      
      
      
      ) and
      
      
      7.8 (meta to
      
      
      ).[1]
  • FT-IR Spectroscopy:

    • 
       Stretch:  Broad band at 3200–3400 
      
      
      
      .
    • 
       Stretch:  Sharp peak at 1600–1620 
      
      
      
      .[1]
    • 
       Stretches:  Asymmetric (~1520 
      
      
      
      ) and Symmetric (~1340
      
      
      ).[1]
  • UV-Vis:

    • Strong absorption at

      
       nm ( 
      
      
      
      transition of the nitro-aromatic system).[1]

References

  • PubChem. (2024).[1] 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine. [Link]

  • Worek, F., et al. (2020). Reactivation of VX-Inhibited Human Acetylcholinesterase by Deprotonated Pralidoxime. PMC. [Link]

  • Lobana, T. S., et al. (2021).[5] Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)-zinc(II) complexes: antimicrobial activity. Dalton Transactions.[1] [Link]

  • Zeng, et al. (2023).[1][6] Biological Activity of Complexes Involving Nitro-Containing Ligands. MDPI Molecules. [Link]

Sources

Methodological & Application

Application Notes and Protocols: p-Nitrobenzaldoxime as a Ligand in Metal Coordination Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of p-nitrobenzaldoxime as a versatile ligand for the synthesis of metal coordination complexes. Oxime ligands, in general, are of significant interest in coordination chemistry due to their facile synthesis and diverse coordination behavior.[1] The introduction of a nitro group in the para position of the benzaldoxime scaffold profoundly influences the electronic environment of the ligand, enabling the formation of stable and potentially functional metal complexes.[2] This guide details the synthesis of the ligand, protocols for complexation with transition metals, in-depth characterization methodologies, and a discussion of potential applications grounded in the established roles of related metal-oxime systems.

Introduction to this compound

This compound (C₇H₆N₂O₃) is a crystalline solid derived from p-nitrobenzaldehyde.[3] Its structure features a core phenyl ring substituted with a nitro group (NO₂) and an aldoxime group (-CH=NOH). The oxime group is a versatile functional moiety capable of acting as a ligand for a wide array of metal ions. The exceptional stability and unique electronic properties of metal-oxime complexes can often be attributed to their planar structure, which is stabilized by hydrogen bonding.[4]

The presence of the electron-withdrawing nitro group at the para position is critical. It modulates the electron density on the oxime's nitrogen and oxygen atoms, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.[2] This electronic tuning is a key parameter for designing complexes with specific catalytic or biological activities. Metal complexes of ligands containing nitro groups have shown promise as antimicrobial, anticancer, and antiviral agents.[2]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₆N₂O₃PubChem[3]
Molecular Weight166.13 g/mol PubChem[3]
IUPAC Name(NE)-N-[(4-nitrophenyl)methylidene]hydroxylaminePubChem[3]
CAS Number1129-37-9PubChem[3]

Synthesis and Purification of the Ligand

The synthesis of this compound is a straightforward and high-yielding reaction involving the condensation of p-nitrobenzaldehyde with hydroxylamine. This protocol is a standard method for the preparation of aldoximes.

Ligand Synthesis Workflow

Ligand_Synthesis cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification pNBA p-Nitrobenzaldehyde Dissolve Dissolve p-NBA in Ethanol pNBA->Dissolve NH2OH Hydroxylamine Hydrochloride Add_NH2OH Add aqueous solution of NH2OH·HCl and Base NH2OH->Add_NH2OH Base Sodium Carbonate / Pyridine Base->Add_NH2OH Solvent Aqueous Ethanol Solvent->Dissolve Dissolve->Add_NH2OH Reflux Reflux mixture (e.g., 1-2 hours) Add_NH2OH->Reflux TLC Monitor reaction by TLC Reflux->TLC TLC->Reflux Continue if incomplete Cool Cool to RT, then place in ice bath TLC->Cool Reaction complete Precipitate Pour into cold water to precipitate product Cool->Precipitate Filter Filter crude product (Büchner funnel) Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry under vacuum Recrystallize->Dry Final_Product Final_Product Dry->Final_Product Pure this compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • p-Nitrobenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium carbonate (Na₂CO₃) (0.6 eq) or Pyridine

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plate (Silica gel)

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve p-nitrobenzaldehyde (e.g., 10.0 g) in 100 mL of 95% ethanol with gentle heating.

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (e.g., 5.5 g) and sodium carbonate (e.g., 3.5 g) in 25 mL of water. Add this aqueous solution to the ethanolic solution of p-nitrobenzaldehyde.

    • Causality Note: Sodium carbonate is used to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base which is the active nucleophile. An organic base like pyridine can also be used.

  • Reaction: Attach a condenser to the flask and reflux the mixture with stirring for 1-2 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates completion.

  • Isolation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water while stirring. A pale yellow precipitate of this compound will form.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water. Recrystallize the solid from an ethanol-water mixture to obtain pure, needle-like crystals.

  • Confirmation: Dry the purified product in a vacuum desiccator. Confirm its identity and purity by measuring its melting point (typically ~133-135 °C) and acquiring spectroscopic data (FT-IR, ¹H NMR).

Coordination Chemistry and Synthesis of Metal Complexes

Oximes are versatile ligands that can coordinate to metal ions in several ways. The most common coordination mode is through the nitrogen atom of the oxime group. Upon deprotonation of the oxime's hydroxyl group, the ligand becomes an oximato anion, which can then chelate to a metal ion through both the nitrogen and oxygen atoms, forming a stable five-membered ring.

General Coordination Modes

Caption: Potential coordination modes of this compound.

General Protocol for Metal Complex Synthesis

This protocol provides a general framework for synthesizing complexes with divalent transition metals like Cu(II), Ni(II), Co(II), and Zn(II). The stoichiometry is typically 1:2 (Metal:Ligand).

Materials:

  • This compound (Ligand, L) (2.0 eq)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O) (1.0 eq)

  • Methanol or Ethanol

  • Base (e.g., sodium hydroxide, sodium acetate, or ammonia solution) - optional, for deprotonation.

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq) in a suitable volume of hot methanol or ethanol in a flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1.0 eq) in a minimal amount of the same solvent.

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A color change and/or precipitation of the complex is often observed immediately.

    • Expert Insight: The choice of metal salt anion (e.g., chloride, acetate, sulfate) can influence the final product's structure and solubility. Acetates are often preferred as the acetate ion can act as a base to facilitate the deprotonation of the oxime proton.

  • pH Adjustment (Optional): If N,O-chelation is desired and not spontaneously occurring, a dilute base (e.g., 0.1 M NaOH) can be added dropwise to the reaction mixture to deprotonate the oxime's hydroxyl group, promoting chelation. The pH should be carefully monitored.

  • Reflux: Heat the mixture to reflux for 2-4 hours to ensure the completion of the reaction.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.

  • Washing: Wash the product sequentially with the solvent (e.g., ethanol), then with deionized water, and finally with a small amount of diethyl ether to facilitate drying.

  • Drying: Dry the complex in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Characterization of Ligand and Complexes

A multi-technique approach is essential for the unambiguous characterization of the synthesized complexes.

Spectroscopic and Analytical Data

The following table summarizes the key analytical techniques and the expected observations upon complexation.

TechniqueObservation for Free LigandExpected Change Upon ComplexationRationale
FT-IR Strong ν(O-H) band (~3200-3300 cm⁻¹)Sharp ν(C=N) band (~1640-1650 cm⁻¹)ν(N-O) band (~930-960 cm⁻¹)Disappearance of ν(O-H) band (for deprotonated complexes).Shift in ν(C=N) to lower or higher frequency.Appearance of new bands in the far-IR region (400-600 cm⁻¹)Deprotonation of the hydroxyl group.Coordination of the azomethine nitrogen to the metal ion alters the bond's electron density.Formation of new Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds.
UV-Vis Intense bands in the UV region due to π→π* and n→π* transitions of the phenyl ring and C=N group.Appearance of new, weaker bands in the visible region (for d-block metals like Cu, Ni, Co). Bathochromic or hypsochromic shifts of ligand-centered bands.d-d electronic transitions within the metal center.Coordination alters the energy levels of the ligand's molecular orbitals.
¹H NMR Sharp singlet for the oxime proton (-OH) at ~11-12 ppm.Singlet for the azomethine proton (-CH=N) at ~8.1-8.3 ppm.Aromatic protons in the 7.5-8.5 ppm range.Disappearance of the -OH proton signal upon deprotonation.Shift in the azomethine proton signal.Broadening of signals for paramagnetic complexes (e.g., Cu(II), Co(II)).Confirms deprotonation.Coordination changes the electronic environment around the proton.Interaction with the unpaired electrons of the metal center.
Elemental Analysis C, H, N values match theoretical percentages for C₇H₆N₂O₃.Experimental C, H, N values match the calculated percentages for the proposed complex formula (e.g., M(L)₂).Confirms the stoichiometry of the metal complex.
Molar Conductivity Non-electrolytic behavior in a suitable solvent.Low conductivity values for neutral complexes; high values for ionic complexes.Determines if the complex is neutral or ionic in nature.

Note: Specific wavenumbers and chemical shifts can vary depending on the metal ion, solvent, and overall complex geometry.

Potential Applications

While specific applications for this compound complexes must be empirically determined, the broader class of metal-oxime and related nitro-ligand complexes have demonstrated significant potential in several fields.

  • Catalysis: Metal complexes are widely used as catalysts.[2] For instance, palladium-oxime complexes have been employed in cross-coupling reactions, while copper complexes can catalyze oxidation reactions.[1][2] The electronic properties imparted by the nitro group could be harnessed to tune the catalytic activity of a metal center.

  • Antimicrobial and Anticancer Agents: The coordination of a ligand to a metal ion can significantly enhance its biological activity. Many Schiff base and oxime complexes, particularly those with nitro-substituents, have been investigated for their antimicrobial and anticancer properties.[5][6] This is a primary area of interest for drug development professionals.

  • Sensing and Environmental Remediation: The ability of these ligands to selectively bind to metal ions can be exploited in the development of chemical sensors. Furthermore, related complexes have been explored for their potential in removing heavy metals and other pollutants from wastewater.[5]

  • Enzyme Inhibition: Certain transition metal complexes have shown the ability to inhibit enzymes, presenting opportunities for developing novel therapeutic agents for specific diseases.

Safety and Handling

  • p-Nitrobenzaldehyde: This precursor is a solid irritant. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

  • This compound: Classified as toxic if swallowed.[3] Handle with care and avoid generating dust. All manipulations should be performed in a well-ventilated fume hood.

  • Metal Salts: Many transition metal salts are toxic and/or corrosive. Consult the specific Safety Data Sheet (SDS) for each metal salt used.

  • Solvents: Ethanol and methanol are flammable. Ensure all heating is performed using a heating mantle or water bath, with no open flames nearby.

References

  • Organic Syntheses Procedure: p-NITROBENZALDEHYDE. Available from: [Link]

  • Google Patents: CN102329235B - Production process of p-nitrobenzaldehyde.
  • Reema Chand, Mohseen Ahmed, Bibhesh K. Singh. A Review: Recent Advances in Chemistry and Applications of 2,4-Dihydroxybenzaldehyde Oxime and Its Transition Metal Complexes. J. Adv. Chem. Sci. 10(4) (2024) 808–812. Available from: [Link]

  • JACS Directory: A Review: Recent advances in chemistry and applications of 2,4-dihydroxybenzaldehyde oxime and its transition metal complexes. Available from: [Link]

  • Taylor & Francis Online: Synthesis of a Novel Oxime Ligand: Characterization and Investigation of Its Complexes with Some Metal Ions. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33:5, 835-849. Available from: [Link]

  • Taylor & Francis Online: Oxime ligands: Organometallic synthesis and catalysis. Journal of Coordination Chemistry, 73:17-18, 2404-2430. Available from: [Link]

  • Organic Syntheses Procedure: o-NITROBENZALDEHYDE. Available from: [Link]

  • ResearchGate: Synthesis and Characterization of Some New Metals Complexes of [N-(4-Nitrobenzoyl Amino)-Thioxomethyl] Phenylalanine. Available from: [Link]

  • Quora: How do we convert benzene to p-nitrobenzaldehyde? Available from: [Link]

  • PubMed: Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)-zinc(II) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans. Available from: [Link]

  • PubChem: 4-Nitrobenzaldoxime. Available from: [Link]

  • World News of Natural Sciences: Exploring the potential of 3-nitrobenzaldehyde thiosemicarbazone: versatile ligand for coordination complexes and its multidisciplinary applications – a review. 50 (2023) 98-109. Available from: [Link]

  • National Institutes of Health: The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Available from: [Link]

Sources

Application Notes and Protocols for the Evaluation of p-Nitrobenzaldoxime as a Reactivator for Organophosphate-Inhibited Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Organophosphate (OP) compounds, utilized as pesticides and chemical warfare agents, pose a significant global health threat through their irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] The primary therapeutic intervention involves the administration of an oxime reactivator to restore AChE function.[1] While quaternary pyridinium oximes like pralidoxime are the current standard of care, their limited ability to cross the blood-brain barrier (BBB) curtails their efficacy against centrally-mediated neurotoxicity.[1][2] This has spurred research into non-quaternary oximes, which, due to their neutrality, are predicted to have improved BBB penetration. This document provides a comprehensive guide to the investigation of p-nitrobenzaldoxime, a non-quaternary oxime, as a potential reactivator of OP-inhibited AChE. We present the scientific rationale for its consideration, detailed protocols for its synthesis and in vitro evaluation, and a framework for interpreting the resulting data.

Introduction: The Imperative for Novel AChE Reactivators

Organophosphate poisoning is a medical emergency characterized by a cholinergic crisis resulting from the accumulation of the neurotransmitter acetylcholine (ACh).[1] OPs covalently modify a serine residue in the active site of AChE, rendering the enzyme inactive.[1] Oxime reactivators function by a nucleophilic attack on the phosphorus atom of the OP, displacing it from the serine residue and thereby regenerating the active enzyme.[3]

The current generation of oxime therapeutics, such as pralidoxime and obidoxime, are quaternary ammonium salts.[3] Their permanent positive charge restricts their passage across the BBB, limiting their ability to reactivate AChE within the central nervous system (CNS), a major site of OP-induced pathology.[2] Consequently, there is a pressing need for the development of effective, CNS-penetrant AChE reactivators.

Non-quaternary oximes, lacking a permanent positive charge, are a promising class of candidates to address this therapeutic gap. A high-throughput screening of ~155,000 small molecules identified a non-quaternary benzaldoxime as a novel reactivator of both Sarin- and VX-inhibited butyrylcholinesterase (BChE), with reactivation rates comparable to or exceeding those of some standard quaternary oximes.[4] This finding provides a strong impetus for the investigation of structurally related compounds, such as this compound, as potential AChE reactivators. The electron-withdrawing nitro group in the para position of the benzene ring may modulate the nucleophilicity of the oxime group, potentially influencing its reactivation efficacy.

The Reactivation Mechanism: A Nucleophilic Rescue

The reactivation of OP-inhibited AChE by an oxime is a two-step process. First, the oxime molecule binds to the inhibited enzyme. Subsequently, the deprotonated oxime oxygen, a potent nucleophile, attacks the phosphorus atom of the OP moiety. This forms a transient intermediate that rapidly decomposes, releasing the regenerated, active AChE and a phosphonylated oxime.

Reactivation Mechanism AChE_OP Organophosphate-Inhibited AChE Intermediate Transient Intermediate Complex AChE_OP->Intermediate Binding & Nucleophilic Attack Oxime This compound Oxime->Intermediate AChE_Active Active AChE Intermediate->AChE_Active Regeneration Phosphonylated_Oxime Phosphonylated Oxime Intermediate->Phosphonylated_Oxime Release

Caption: Mechanism of AChE reactivation by this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is essential for experimental design and interpretation.

PropertyValueSource
Molecular FormulaC₇H₆N₂O₃[5]
Molecular Weight166.13 g/mol [5]
CAS Number1129-37-9[5]
AppearanceCrystalline powder[6]
Melting Point103-106 °C[6]
Water SolubilitySlightly soluble[6]

Synthesis of this compound

This compound can be readily synthesized from commercially available starting materials. The following protocol is adapted from established oximation procedures.[7][8]

Materials and Reagents
  • p-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates and chamber

Synthesis Protocol
  • In a round-bottom flask, dissolve p-nitrobenzaldehyde (1 equivalent) in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (1.2 equivalents).

  • Slowly add the aqueous hydroxylamine solution to the ethanolic solution of p-nitrobenzaldehyde with stirring.

  • The reaction can be performed at room temperature or gently heated under reflux to increase the reaction rate. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the ethanol using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Characterize the final product by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

In Vitro Evaluation of AChE Reactivation

The efficacy of this compound as an AChE reactivator can be determined using an in vitro assay. The following protocol is based on the widely used Ellman's method for measuring AChE activity.

Materials and Reagents
  • Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)

  • Organophosphate inhibitor (e.g., paraoxon, sarin, VX surrogate)

  • This compound

  • Pralidoxime chloride (positive control)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

Reactivation Assay Workflow cluster_prep Preparation cluster_inhibition Inhibition cluster_reactivation Reactivation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare all reagents and solutions Incubate_AChE Incubate AChE with organophosphate Reagents->Incubate_AChE Add_Reactivator Add this compound or control Incubate_AChE->Add_Reactivator Incubate_Reactivation Incubate for a defined period Add_Reactivator->Incubate_Reactivation Add_Substrate Add ATCI and DTNB Incubate_Reactivation->Add_Substrate Measure_Absorbance Measure absorbance at 412 nm over time Add_Substrate->Measure_Absorbance Calculate_Activity Calculate AChE activity and percent reactivation Measure_Absorbance->Calculate_Activity

Caption: Workflow for the in vitro AChE reactivation assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare stock solutions of AChE, organophosphate inhibitor, this compound, and pralidoxime in appropriate solvents.

    • Prepare working solutions of ATCI and DTNB in phosphate buffer.

  • Enzyme Inhibition:

    • In the wells of a 96-well plate, add a defined amount of AChE solution.

    • Add the organophosphate inhibitor to achieve a high level of inhibition (e.g., >90%).

    • Incubate for a sufficient time to allow for complete inhibition (this will depend on the specific inhibitor). Include a control group with no inhibitor to measure the initial enzyme activity.

  • Reactivation:

    • To the inhibited enzyme, add varying concentrations of this compound.

    • Include a positive control group with pralidoxime and a negative control group with buffer only (to measure spontaneous reactivation).

    • Incubate for a set period (e.g., 30 minutes) to allow for reactivation to occur.

  • Measurement of AChE Activity:

    • Initiate the enzymatic reaction by adding the ATCI/DTNB solution to all wells.

    • Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent reactivation using the following formula: % Reactivation = [(Rate_reactivated - Rate_inhibited) / (Rate_uninhibited - Rate_inhibited)] x 100

Expected Outcomes and Interpretation

The primary outcome of this investigation will be the determination of the reactivation potency of this compound for OP-inhibited AChE. This can be expressed as the concentration of the oxime required to achieve 50% reactivation (RC₅₀) or the maximum percentage of reactivation achieved.

A successful outcome would be the demonstration that this compound can significantly reactivate OP-inhibited AChE, ideally with a potency comparable to or greater than that of pralidoxime. The absence of a quaternary ammonium group in this compound suggests a higher likelihood of crossing the BBB, which would be a significant advantage over existing treatments.

Comparative Efficacy of Oxime Reactivators

To put the potential efficacy of this compound into context, it is useful to consider the reactivation percentages of established and experimental oximes against various OP-inhibited cholinesterases.

ReactivatorInhibitorEnzymeReactivation (%)Concentration (µM)Source
BenzaldoximeSarin, VXBChEReactivation observedNot specified[4]
PralidoximeSarinAChE~42Not specified[9]
ObidoximeSarinAChEHighNot specified[10]
HI-6TabunAChEHigher than PralidoximeNot specified[11]

Conclusion and Future Directions

The identification of a non-quaternary benzaldoxime as a promising reactivator of OP-inhibited cholinesterase provides a solid scientific foundation for the investigation of this compound.[4] The protocols outlined in this document provide a clear and robust methodology for its synthesis and in vitro evaluation. Should this compound demonstrate significant reactivation potency, further studies would be warranted, including:

  • In vivo efficacy studies: To assess its ability to protect against OP poisoning in animal models.

  • Blood-brain barrier penetration studies: To confirm its ability to reach the CNS.

  • Structure-activity relationship (SAR) studies: To explore the effects of different substituents on the benzaldoxime scaffold to optimize reactivation efficacy.

The development of a potent, CNS-penetrant AChE reactivator would represent a major advancement in the treatment of organophosphate poisoning, and this compound is a worthy candidate for investigation in this critical area of drug discovery.

References

  • Sharma, R., et al. (2015). Reactivation of sarin-inhibited acetylcholinesterase by obidoxime. Journal of Analytical & Bioanalytical Techniques, 6(4), 1-6.
  • Kuca, K., et al. (2003). In vitro reactivation of acetylcholinesterase using the oxime K027. Journal of Applied Toxicology, 23(5), 321-324.
  • Tzvi, R., et al. (2021). Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase.
  • Kuca, K., et al. (2008). In vitro reactivation of trichlorfon-inhibited butyrylcholinesterase using HI-6, obidoxime, pralidoxime and K048. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 835-839.
  • Worek, F., et al. (2020). Reactivation screening of A-234-inhibited human recombinant acetylcholinesterase in vitro. Archives of Toxicology, 94(11), 3847-3855.
  • França, T. C. C., et al. (2020). Reactivation of VX-Inhibited Human Acetylcholinesterase by Deprotonated Pralidoxime. A Complementary Quantum Mechanical Study. Molecules, 25(3), 568.
  • McDonough, J. H., & Shih, T. M. (2020). Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes. Neuropharmacology, 172, 108104.
  • Mercey, G., et al. (2012). Reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. Accounts of Chemical Research, 45(5), 756-766.
  • Radic, Z., et al. (2018). The inhibition, reactivation and mechanism of VX-, sarin-, fluoro-VX and fluoro-sarin surrogates following their interaction with HuAChE and HuBuChE. Toxicology Letters, 293, 194-202.
  • Kuca, K., & Cabal, J. (2005). Interaction of Nerve Agent Antidotes with Cholinergic Systems. Current Pharmaceutical Design, 11(3), 333-343.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Retrieved from [Link]

  • Kuca, K., et al. (2009). Novel Bisquaternary Oximes—Reactivation of Acetylcholinesterase and Butyrylcholinesterase Inhibited by Paraoxon. Molecules, 14(12), 4915-4923.
  • Sit, R. K., et al. (2012). Nonquaternary reactivators for organophosphate-inhibited cholinesterases. Journal of Medicinal Chemistry, 55(3), 1347-1358.
  • Wikipedia contributors. (2023, December 22). Cholinesterase reactivator. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Tzuri, G., et al. (2021). Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase. Technion - Israel Institute of Technology.
  • PrepChem. (n.d.). Synthesis of o-nitrobenzaldoxime. Retrieved from [Link]

  • Jun, D., et al. (2008). In Vitro Reactivation of Sarin-Inhibited Brain Acetylcholinesterase From Different Species by Various Oximes. Basic & Clinical Pharmacology & Toxicology, 103(1), 66-70.
  • Acharya, J., et al. (2011). In vitro reactivation of sarin inhibited electric eel acetylcholinesterase by bis-pyridinium oximes bearing methoxy ether linkages. Bioorganic & Medicinal Chemistry Letters, 21(1), 373-376.
  • Hrabinova, M., et al. (2022). Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 798-810.
  • Gray, A. P., et al. (1986). Nonquaternary cholinesterase reactivators. 3. 3(5)-Substituted 1,2,4-oxadiazol-5(3)-aldoximes and 1,2,4-oxadiazole-5(3)-thiocarbohydroximates as reactivators of organophosphonate-inhibited eel and human acetylcholinesterase in vitro. Journal of Medicinal Chemistry, 29(11), 2174-2183.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219132, 3-Nitrobenzaldoxime. Retrieved from [Link]

  • Google Patents. (n.d.). US20040102420A1 - Primary N-hydroxylamines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9562676, p-Nitrobenzaldehyde O-methyloxime. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-hydroxy-, oxime (CAS 699-06-9). Retrieved from [Link].

  • PrepChem. (n.d.). Preparation of 4-nitrobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN108116812A - Microwave synthesis method of benzaldehyde oxime compound.

Sources

preparation of p-nitrobenzaldoxime esters for enzymatic assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis and Application of p-Nitrobenzaldoxime Esters for Chromogenic Enzymatic Assays

Abstract

The quantitative analysis of esterolytic enzymes, such as esterases and lipases, is fundamental to drug discovery, industrial biotechnology, and diagnostics. Chromogenic substrates provide a direct, continuous, and high-throughput method for measuring this activity. While p-nitrophenyl (pNP) esters are widely used, their inherent instability and the pH-dependent nature of the p-nitrophenoxide chromophore can present challenges. This application note provides a comprehensive guide to the synthesis and utilization of this compound esters, a class of substrates offering potential advantages in stability and tunable reactivity. We present a detailed protocol for their synthesis via a mild and efficient Steglich esterification, followed by a robust protocol for their application in a continuous spectrophotometric assay for measuring esterase and lipase activity.

Introduction: The Rationale for this compound Esters

Enzymatic assays are the cornerstone of kinetic analysis and inhibitor screening. For hydrolases like esterases and lipases, an ideal substrate should be stable, safe to handle, and produce a readily detectable signal upon cleavage. The most common chromogenic substrates are p-nitrophenyl esters of various carboxylic acids.[1][2] Enzymatic hydrolysis releases p-nitrophenol (pNP), which, at alkaline pH, forms the intensely yellow p-nitrophenoxide anion, with a strong absorbance around 405-410 nm.[3][4]

However, this system is not without limitations:

  • pH Dependency: The color development of pNP is highly pH-dependent, complicating assays performed at neutral or acidic pH where the target enzyme may have its optimum.[3]

  • Substrate Instability: Short-chain pNP esters can undergo spontaneous hydrolysis, especially at alkaline pH, leading to high background signal.[5]

This compound esters (structure: p-NO₂-C₆H₄-CH=N-O-CO-R) present a compelling alternative. Enzymatic cleavage of the ester bond releases this compound. The primary analytical advantage stems from the significant difference in the UV-Visible absorption spectra between the acylated oxime ester (substrate) and the de-acylated oxime (product). This allows for direct, continuous monitoring of the reaction progress, often independent of pH-induced color changes. The modularity of this substrate class—where the acyl chain 'R' can be varied—allows for the synthesis of specific probes to match the substrate preferences of different lipases and esterases.[6]

This guide provides the necessary protocols to synthesize these valuable tools and implement them in reliable enzymatic assays.

Part I: Synthesis of this compound Esters via Steglich Esterification

The Steglich esterification is an exceptionally mild and efficient method for forming ester bonds between a carboxylic acid and an alcohol (or, in this case, an oxime).[7][8] The reaction is mediated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and is catalyzed by 4-dimethylaminopyridine (DMAP).[9]

Mechanism Insight: The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the oxime, intercepts this intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by the nucleophilic hydroxyl group of the this compound, yielding the desired ester product and releasing DMAP. The DCC is consumed by the elements of water, forming the insoluble and easily removable N,N'-dicyclohexylurea (DCU) byproduct.[7][9]

Steglich_Esterification RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium Intermediate (Active Ester) O_acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) O_acylisourea->DCU Side reaction (slow) DMAP1 DMAP (Catalyst) DMAP1->Acylpyridinium Ester Product: This compound Ester Acylpyridinium->Ester + Oxime DMAP2 DMAP (Regenerated) Acylpyridinium->DMAP2 Oxime This compound (Ar-CH=N-OH) Oxime->Ester

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Protocol: Synthesis of this compound Butyrate

This protocol details the synthesis of a representative medium-chain ester, a substrate often suitable for lipases.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleComments
This compound≥98%Sigma-AldrichStarting material. Handle with care.[10]
Butyric acid≥99%Acros OrganicsThe acyl donor.
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%TCI ChemicalsCoupling agent. Moisture sensitive.
4-Dimethylaminopyridine (DMAP)≥99%Alfa AesarCatalyst. Toxic.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor aqueous workup.
1 M Hydrochloric Acid (HCl)ACS GradeVWRFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Ethyl Acetate / HexanesHPLC GradeVWREluent for chromatography.

Step-by-Step Procedure

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.66 g, 10.0 mmol, 1.0 equiv) and butyric acid (0.97 g, 11.0 mmol, 1.1 equiv) in 40 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Scientist's Note: Anhydrous conditions are crucial as DCC reacts readily with water, which would quench the reagent and reduce the yield.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 equiv) to the solution and stir until it dissolves.

  • Initiation: Cool the flask to 0 °C in an ice bath. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 equiv) in 10 mL of anhydrous DCM. Add the DCC solution dropwise to the reaction flask over 15 minutes.

    • Scientist's Note: A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately. Adding the DCC solution at 0 °C helps to control the initial exotherm and minimize side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The product spot should be less polar (higher Rf) than the starting this compound spot.

  • Workup - Filtration: Once the reaction is complete, cool the mixture again to 0 °C for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a pad of Celite or a fritted glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Scientist's Note: The HCl wash removes any unreacted DMAP and residual base. The NaHCO₃ wash removes unreacted butyric acid. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate). Combine the fractions containing the pure product and remove the solvent in vacuo to yield the this compound butyrate as a pale yellow solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Store the final product desiccated and protected from light at 4 °C.

Part II: Enzymatic Assay Using this compound Esters

The assay quantifies enzyme activity by measuring the rate of substrate hydrolysis. This is achieved by monitoring the increase in absorbance at a wavelength where the product (this compound) absorbs more strongly than the substrate (the ester).

Principle: Esterase/Lipase + this compound Ester → this compound + Carboxylic Acid

The reaction is monitored by observing the increase in absorbance at the λmax of this compound (approx. 300-320 nm, to be determined empirically) over time.

Assay_Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate) setup 2. Assay Setup (Add Buffer & Enzyme to Plate) prep->setup preinc 3. Pre-incubate (e.g., 5 min at 37°C) setup->preinc init 4. Initiate Reaction (Add Substrate) preinc->init measure 5. Kinetic Measurement (Read Absorbance over Time) init->measure analyze 6. Data Analysis (Calculate Initial Velocity) measure->analyze

Caption: General workflow for the enzymatic assay.

Protocol: Esterase Activity Assay

This protocol is designed for a 96-well microplate reader but can be adapted for a standard cuvette-based spectrophotometer.

Materials and Reagents

Reagent/MaterialGradeComments
Purified Esterase/LipaseN/AEnzyme of interest.
This compound ButyrateSynthesizedSubstrate stock prepared at 100 mM in DMSO.
Tris-HCl BufferMolecular Biology50 mM, pH 7.4. Assay buffer.[11]
Dimethyl Sulfoxide (DMSO)AnhydrousFor dissolving the substrate.
96-well UV-transparent microplateN/AFor spectrophotometric readings.
Temperature-controlled plate readerN/ACapable of kinetic readings at a specified wavelength (e.g., 310 nm).[11]

Step-by-Step Procedure

  • Reagent Preparation:

    • Enzyme Dilutions: Prepare a series of dilutions of your enzyme stock in 50 mM Tris-HCl, pH 7.4. The final concentration should be chosen so that the reaction rate is linear for at least 5-10 minutes.

    • Substrate Working Solution: On the day of the experiment, dilute the 100 mM substrate stock in DMSO to an intermediate concentration (e.g., 10 mM) with the assay buffer. Further dilute to the final desired concentrations in assay buffer.

    • Scientist's Note: The final concentration of DMSO in the assay should be kept low (typically <1-2%) to avoid enzyme inhibition. Run appropriate solvent controls.

  • Assay Setup: To each well of a 96-well UV-transparent plate, add the components in the following order:

    • 170 µL of 50 mM Tris-HCl, pH 7.4.

    • 10 µL of the diluted enzyme solution (or buffer for 'no enzyme' controls).

    • Include wells for a 'substrate blank' containing buffer and substrate but no enzyme to measure non-enzymatic hydrolysis.

  • Pre-incubation: Place the plate in the spectrophotometer and pre-incubate at the desired assay temperature (e.g., 37 °C) for 5 minutes to allow the temperature to equilibrate.[12]

  • Reaction Initiation: Start the reaction by adding 20 µL of the substrate working solution to each well using a multichannel pipette. Mix gently by pipetting or with automated plate shaking.

    • Example final concentrations in a 200 µL volume: 50 mM Tris, 1 mM substrate, 0.5 µg/mL enzyme.

  • Kinetic Measurement: Immediately begin reading the absorbance at the predetermined λmax (e.g., 310 nm) every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each sample, plot absorbance versus time.

    • Determine the initial linear rate of the reaction (V₀) by calculating the slope of the initial portion of the curve (ΔAbs/min).

    • Correct the rate by subtracting the rate from the 'no enzyme' control.

    • Convert the rate from ΔAbs/min to µmol/min/mg using the Beer-Lambert law: Activity (µmol/min/mg) = (V₀ * V_total) / (ε * l * m_enzyme) Where:

      • V₀ is the corrected rate in Abs/min.

      • V_total is the total assay volume in Liters (e.g., 0.0002 L).

      • ε is the molar extinction coefficient of this compound at the specific λmax and pH (in M⁻¹cm⁻¹). This must be determined experimentally by creating a standard curve with known concentrations of this compound.

      • l is the path length in cm (for a microplate, this is typically calculated based on the volume).

      • m_enzyme is the mass of the enzyme in the assay in mg.

References

  • Title: Synthesis of Esters Via Steglich Esterification in Acetonitrile Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: RSC Advances (via PMC) URL: [Link]

  • Title: Steglich esterification Source: Wikipedia URL: [Link]

  • Title: Accurately determining esterase activity via the isosbestic point of p-nitrophenol Source: SpringerLink URL: [Link]

  • Title: Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity Source: Molecules (via PMC) URL: [Link]

  • Title: Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical approach Source: Scielo URL: [Link]

  • Title: SOP: Enzyme assays (pNP) Source: UIUC Soils Lab URL: [Link]

  • Title: Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay Source: DergiPark URL: [Link]

  • Title: Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates Source: PubMed URL: [Link]

  • Title: 4-Nitrobenzaldoxime Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Protocol for enzyme assays Source: The Royal Society of Chemistry URL: [Link]

  • Title: Enzymatic Assay...measuring the initial velocities of pNA release (405 nm) Source: PubChem, National Institutes of Health URL: [Link]

Sources

Synthesis of Supernucleophilic Acyl-Transfer Catalysts Derived from p-Nitrobenzaldoxime: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Quest for Potent Acylation Catalysts

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and fine chemical development, the efficient formation of ester and amide bonds through acylation is a cornerstone reaction. The development of highly effective acyl-transfer catalysts is paramount for achieving high yields, selectivity, and mild reaction conditions. Supernucleophilic catalysts represent a class of reagents that dramatically accelerate acylation reactions, often by forming a highly reactive intermediate with the acylating agent. This guide details the synthesis and application of a potent class of supernucleophilic catalysts derived from the readily accessible starting material, p-nitrobenzaldoxime.

The catalysts, specifically N-hydroxy-p-nitrobenzimidoyl chlorides, are powerful tools for acyl-transfer reactions. The presence of the electron-withdrawing nitro group on the aromatic ring significantly enhances the electrophilicity of the imidoyl chloride, making it a highly reactive species. This heightened reactivity allows for the efficient acylation of a wide range of nucleophiles under mild conditions. This document provides a comprehensive overview of the synthesis of the this compound precursor, its subsequent conversion to the supernucleophilic catalyst, and insights into its mechanism of action and applications.

Synthetic Strategy Overview

The synthesis of supernucleophilic catalysts from this compound is a two-step process. The first step involves the synthesis of the this compound precursor from p-nitrobenzaldehyde. The second, crucial step is the conversion of the aldoxime into the highly reactive N-hydroxy-p-nitrobenzimidoyl chloride.

Synthesis_Overview p_Nitrobenzaldehyde p-Nitrobenzaldehyde p_Nitrobenzaldoxime This compound p_Nitrobenzaldehyde->p_Nitrobenzaldoxime Step 1: Oxime Formation Catalyst N-hydroxy-p-nitrobenzimidoyl chloride (Supernucleophilic Catalyst) p_Nitrobenzaldoxime->Catalyst Step 2: Chlorination

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Precursor - this compound

The initial and foundational step is the synthesis of this compound. This reaction involves the condensation of p-nitrobenzaldehyde with hydroxylamine. Several methods exist for this transformation, with the conventional base-catalyzed approach being widely used due to its simplicity and high yields.[1]

Protocol 1: Conventional Base-Catalyzed Synthesis of this compound

This protocol describes a standard and reliable method for the synthesis of this compound.

Materials:

  • p-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Beakers

  • Filtration apparatus (Büchner funnel and flask)

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve p-nitrobenzaldehyde in ethanol.

  • Preparation of Hydroxylamine Solution: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and an equimolar amount of a base such as sodium carbonate or sodium hydroxide.

  • Reaction Initiation: Slowly add the aqueous hydroxylamine solution to the ethanolic solution of p-nitrobenzaldehyde with continuous stirring at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).[1] The reaction is typically complete within 1-4 hours.

  • Product Precipitation: Upon completion, dilute the reaction mixture with water to precipitate the this compound product.

  • Isolation and Purification: Collect the solid product by filtration, wash it with cold water, and allow it to air dry. For higher purity, the product can be recrystallized from an ethanol/water mixture.[1]

Data Presentation: Comparison of Synthesis Conditions for Aromatic Aldoximes

MethodCatalyst/ReagentsSolventTemperature (°C)Reaction TimeYield (%)
ConventionalBase (e.g., NaOH)Ethanol/WaterRoom Temp. - Reflux1 - 4 h80 - 95
Oxone®/EthylenediamineOxone®, EthylenediamineWater803 h85 - 98
Bismuth(III) OxideBi₂O₃Solvent-freeRoom Temp.1.5 - 3 min90 - 98

This data is compiled from studies on various substituted benzaldehydes and serves as a benchmark for catalyst and condition selection.[1]

Part 2: Synthesis of the Supernucleophilic Catalyst - N-hydroxy-p-nitrobenzimidoyl Chloride

This is the critical activation step where the stable this compound is converted into the highly reactive N-hydroxy-p-nitrobenzimidoyl chloride. This transformation is typically achieved through chlorination of the oxime. A common and effective reagent for this purpose is N-chlorosuccinimide (NCS).[2]

Protocol 2: Synthesis of N-hydroxy-p-nitrobenzimidoyl Chloride

This protocol details the chlorination of this compound using N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF).[2]

Materials:

  • This compound

  • N-chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl) (for initiation)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Initiation: Add a small portion of NCS (e.g., 0.2 equivalents) to the solution and heat the mixture to 40°C. To initiate the reaction, a trace amount of HCl gas can be introduced by bubbling it through the solution.[2]

  • Addition of NCS: Add the remaining NCS (e.g., 0.8 equivalents) portion-wise over a period of about 20 minutes, ensuring the reaction temperature does not exceed 45°C.[2]

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract the product with diethyl ether (3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the N-hydroxy-p-nitrobenzimidoyl chloride as a solid. The expected yield is typically in the range of 70-80%.[2]

Chlorination_Mechanism cluster_0 Chlorination of this compound Oxime This compound Intermediate Intermediate Oxime->Intermediate + NCS NCS N-Chlorosuccinimide (NCS) Catalyst N-hydroxy-p-nitrobenzimidoyl chloride Intermediate->Catalyst - Succinimide Succinimide Succinimide

Caption: Simplified chlorination reaction.

Part 3: Mechanism of Action and Applications in Acyl Transfer

The "supernucleophilic" character of the catalyst stems from its ability to act as a potent acyl transfer agent. While often utilized to generate nitrile oxides for cycloaddition reactions, the N-hydroxy-p-nitrobenzimidoyl chloride is also an excellent precursor for highly reactive acylating intermediates.

Mechanism of Acyl Transfer Catalysis
  • Formation of the Acylating Intermediate: The N-hydroxy-p-nitrobenzimidoyl chloride reacts with a carboxylic acid to form a highly activated O-acyl oxime intermediate.[3] This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

  • Nucleophilic Attack: A nucleophile (e.g., an alcohol or amine) then attacks the carbonyl carbon of the activated O-acyl oxime intermediate.

  • Acyl Transfer and Catalyst Regeneration: The acyl group is transferred to the nucleophile, forming the desired ester or amide. The this compound is regenerated, although in many applications, the imidoyl chloride is used as a stoichiometric reagent rather than a true catalyst that turns over. However, its high reactivity in the acyl transfer step is what earns it the "supernucleophilic catalyst" moniker in this context.

Acyl_Transfer_Mechanism Catalyst N-hydroxy-p-nitrobenzimidoyl chloride Activated_Intermediate Activated O-Acyl Oxime Intermediate Catalyst->Activated_Intermediate + R-COOH - HCl Carboxylic_Acid Carboxylic Acid (R-COOH) Product Acylated Product (R-CO-Nu) Activated_Intermediate->Product + Nu-H Byproduct This compound Activated_Intermediate->Byproduct - Product Nucleophile Nucleophile (Nu-H) Product->Byproduct

Caption: Mechanism of acyl transfer.

Applications in Drug Development and Organic Synthesis

The high reactivity of these catalysts allows for:

  • Mild Reaction Conditions: Acylations can often be carried out at room temperature, which is beneficial for sensitive substrates.

  • Esterification and Amidation: They are effective for the synthesis of both esters and amides, which are crucial linkages in many pharmaceutical compounds.

  • Overcoming Steric Hindrance: The high reactivity of the intermediate can facilitate the acylation of sterically hindered alcohols and amines.

Conclusion and Future Outlook

The synthesis of supernucleophilic catalysts derived from this compound offers a powerful and accessible method for promoting challenging acylation reactions. The straightforward two-step synthesis, starting from commercially available p-nitrobenzaldehyde, makes these catalysts highly valuable for both academic research and industrial applications. The detailed protocols provided herein serve as a practical guide for researchers and professionals in drug development and organic synthesis to harness the synthetic potential of these remarkable catalysts. Future research may focus on the development of chiral versions of these catalysts for asymmetric acyl transfer reactions and their immobilization on solid supports for enhanced recyclability and application in flow chemistry.

References

  • Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3 dipolar cycloadditions of nitrile oxides to α-oxo sulfines. The Royal Society of Chemistry. Available at: [Link]

  • Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. PMC. Available at: [Link]

  • Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances. Available at: [Link]

Sources

Application Notes & Protocols: Electrochemical Reduction Methods for p-Nitrobenzaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Advantage of Electrosynthesis

The selective reduction of the nitro group in nitroaromatic compounds is a cornerstone transformation in organic synthesis, pivotal for producing amines that serve as precursors for pharmaceuticals, dyes, and agrochemicals. Specifically, the conversion of p-nitrobenzaldoxime to p-aminobenzaldoxime yields a valuable bifunctional molecule, a building block for various heterocyclic structures and potential drug candidates.

Traditionally, this reduction is achieved using stoichiometric metallic reagents (e.g., Sn, Fe, Zn in acidic media) or catalytic hydrogenation.[1][2][3] While effective, these methods often generate significant metallic waste, require harsh reaction conditions, and can present challenges in chemoselectivity, particularly with sensitive functional groups like oximes.

Electro-organic synthesis emerges as a powerful and sustainable alternative.[4][5] By using the electron as a traceless reagent, electrochemical methods offer unparalleled control over reaction potential, enabling high selectivity under mild, ambient conditions. This approach minimizes waste, enhances safety, and aligns with the principles of green chemistry, making it increasingly attractive for both drug discovery and process development.[6][7]

This guide provides a comprehensive overview and detailed protocols for the electrochemical reduction of this compound. We will first explore the reaction mechanism using Cyclic Voltammetry (CV) to identify key reaction parameters and then apply this knowledge to the preparative scale synthesis of p-aminobenzaldoxime via Controlled-Potential Electrolysis (CPE).

Theoretical Framework: The Electrochemical Pathway of Nitro Group Reduction

The electrochemical reduction of an aromatic nitro group is a complex, multi-step process involving the transfer of multiple electrons and protons. The generally accepted mechanism, particularly in aqueous or protic media, proceeds through several intermediates.[8][9] The pH of the electrolyte is a critical parameter, profoundly influencing the reaction pathway and the stability of intermediates.[10][11][12]

In acidic to neutral solutions, the reduction typically involves a six-electron, six-proton process to yield the corresponding amine directly. The simplified pathway is as follows:

  • Nitro (R-NO₂) to Nitroso (R-NO): A two-electron, two-proton step.

  • Nitroso (R-NO) to Hydroxylamine (R-NHOH): Another two-electron, two-proton step.

  • Hydroxylamine (R-NHOH) to Amine (R-NH₂): A final two-electron, two-proton step.

The oxime functionality (=N-OH) is generally stable under these reductive conditions, allowing for the chemoselective transformation of the nitro group. The precise control over the applied potential in electrochemical methods is key to targeting the nitro group reduction while preserving the oxime.

G cluster_main Electrochemical Reduction Pathway of this compound A This compound (Ar-NO₂) B Nitroso Intermediate (Ar-NO) A->B +2e⁻, +2H⁺ C Hydroxylamine Intermediate (Ar-NHOH) B->C +2e⁻, +2H⁺ D p-Aminobenzaldoxime (Ar-NH₂) C->D +2e⁻, +2H⁺

Caption: Proposed reaction pathway for the electrochemical reduction of the nitro group.

Part I: Mechanistic Investigation via Cyclic Voltammetry (CV)

Expertise & Rationale: Before attempting a preparative-scale synthesis, it is imperative to understand the electrochemical behavior of the substrate. Cyclic voltammetry is an indispensable diagnostic tool for this purpose.[13] It allows us to determine the reduction potential of the nitro group, gain insights into the reaction mechanism (e.g., reversibility, number of electrons transferred), and identify the optimal potential for selective synthesis.[14] We choose a Glassy Carbon Electrode (GCE) for its wide potential window and chemical inertness, providing a clean and reproducible surface for analysis.[15]

Protocol 1: CV Analysis of this compound

Objective: To determine the reduction potential of this compound and characterize its electrochemical behavior.

Instrumentation & Materials:

  • Potentiostat with data acquisition software

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Glassy Carbon Electrode (GCE), 3 mm diameter

  • Reference Electrode (RE): Ag/AgCl (in saturated KCl)

  • Counter Electrode (CE): Platinum wire or mesh

  • This compound (reagent grade)

  • Supporting Electrolyte: 0.1 M Potassium chloride (KCl) in a 1:1 ethanol/water mixture

  • Phosphate buffer solutions (for pH studies, if desired)

  • High-purity nitrogen or argon gas for deoxygenation

  • Polishing kit for GCE (alumina slurries or diamond pastes)

Step-by-Step Methodology:

  • WE Preparation (Critical Step):

    • Polish the GCE surface to a mirror finish using progressively finer alumina slurries (e.g., 1.0 µm, then 0.3 µm, then 0.05 µm) on a polishing pad.

    • Rinse thoroughly with deionized water and sonicate for 1-2 minutes in both deionized water and ethanol to remove any embedded polishing material.

    • Dry the electrode under a gentle stream of nitrogen. A clean, properly prepared electrode surface is crucial for obtaining reproducible data.

  • Electrolyte Preparation:

    • Prepare a 1 mM solution of this compound in the 0.1 M KCl ethanol/water electrolyte.

    • Transfer approximately 10 mL of this solution to the electrochemical cell.

    • Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 15-20 minutes. This step is essential because dissolved oxygen is electroactive and its reduction signal will interfere with the measurement. Maintain a gentle blanket of the inert gas over the solution during the experiment.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell, ensuring the tip of the reference electrode is close to the working electrode surface to minimize iR drop.

    • Connect the electrodes to the potentiostat.[16]

    • Set the CV parameters:

      • Potential Window: Scan from an initial potential of 0.0 V to a final potential of -1.2 V, then back to 0.0 V. This window is chosen to be wide enough to observe the nitro group reduction without reducing the solvent or electrolyte.

      • Scan Rate: Begin with a standard scan rate of 100 mV/s.

    • Run the cyclic voltammogram and record the data.

  • Data Analysis and Interpretation:

    • Examine the resulting voltammogram. You should observe a distinct cathodic (reduction) peak in the forward scan (from 0.0 V to -1.2 V). The absence of a corresponding anodic (oxidation) peak on the reverse scan indicates that the reduction is an irreversible process, which is typical for nitro groups.

    • The potential at which the peak current occurs (Epc) is the cathodic peak potential. This value provides a good estimate for the potential required for the reduction.

    • To further investigate the mechanism, run additional CVs at varying scan rates (e.g., 25, 50, 100, 200, 400 mV/s). A linear relationship between the peak current (ipc) and the square root of the scan rate (ν1/2) suggests the reaction is diffusion-controlled.

Self-Validation:

  • Blank Run: Before adding the analyte, run a CV of the deoxygenated supporting electrolyte alone. This "blank" voltammogram should be featureless in the potential window of interest, confirming the absence of impurities.

  • Reference Compound: Run a CV of a well-characterized nitroaromatic compound, such as p-nitrobenzaldehyde, under identical conditions to validate the experimental setup and procedure.[13][17]

ParameterExpected Value/ObservationSignificance
Cathodic Peak Potential (Epc)Approx. -0.7 V to -0.9 V (vs. Ag/AgCl)Potential at which the reduction of the nitro group is fastest. Guides the choice of potential for CPE.
Anodic PeakAbsentConfirms the chemical and electrochemical irreversibility of the reduction process.
Peak Current (ipc) vs. ν1/2Linear RelationshipIndicates a diffusion-controlled process, a hallmark of solution-phase redox reactions.

Part II: Preparative Synthesis via Controlled-Potential Electrolysis (CPE)

Expertise & Rationale: With the optimal reduction potential determined from CV, we can now move to preparative synthesis. Controlled-Potential Electrolysis (CPE) allows for the selective reduction of the starting material on a larger scale by holding the working electrode at a constant potential.[18] We select a potential on the plateau just past the cathodic peak observed in the CV. This ensures a sufficient driving force for the reaction to proceed at a reasonable rate without being so negative that it could cause unwanted side reactions or solvent breakdown. An "H-type" divided cell is used to separate the cathodic and anodic compartments, preventing the newly formed amine product from migrating to the anode and being re-oxidized.

Protocol 2: Electrochemical Synthesis of p-Aminobenzaldoxime

Objective: To synthesize p-aminobenzaldoxime from this compound with high yield and selectivity.

Instrumentation & Materials:

  • High-current potentiostat

  • Divided "H-type" electrochemical cell with a porous glass frit or ion-exchange membrane

  • Working Electrode (Cathode): Large surface area electrode (e.g., reticulated vitreous carbon, carbon felt, or an amalgamated copper plate)[18]

  • Counter Electrode (Anode): Large platinum mesh or graphite rod

  • Reference Electrode (RE): Ag/AgCl (in saturated KCl)

  • This compound

  • Supporting Electrolyte: 0.2 M Sulfuric Acid (H₂SO₄) in 1:1 ethanol/water. (An acidic medium is chosen to provide a proton source and favor the complete 6e⁻ reduction to the amine).

  • Sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) (for drying)

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Cell Assembly:

    • Place the cathode and the reference electrode in one compartment of the H-cell (the catholyte compartment). Place the anode in the other compartment (the anolyte compartment).

    • Add a magnetic stir bar to the catholyte compartment.

  • Electrolyte Preparation & Loading:

    • Catholyte: Dissolve this compound (e.g., 500 mg) in the 0.2 M H₂SO₄ electrolyte (e.g., 50 mL) and add it to the cathode compartment.

    • Anolyte: Add an equal volume of the 0.2 M H₂SO₄ electrolyte (without the substrate) to the anode compartment. The liquid levels in both compartments should be equal.

  • Electrolysis:

    • Begin vigorous stirring in the catholyte compartment.

    • Set the potentiostat to the predetermined reduction potential (e.g., -0.9 V vs. Ag/AgCl, based on CV data).

    • Initiate the electrolysis. The current will start high and decay exponentially as the starting material is consumed.

    • Allow the electrolysis to proceed until the current drops to <5% of its initial value, indicating the reaction is near completion. This may take several hours.

  • Work-up and Product Isolation:

    • Once the electrolysis is complete, transfer the catholyte solution to a round-bottom flask.

    • Carefully neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude p-aminobenzaldoxime.

  • Product Characterization (Trustworthiness Pillar):

    • The identity and purity of the product must be confirmed.

    • Thin-Layer Chromatography (TLC): Monitor the reaction progress and purity of the final product against the starting material.

    • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The appearance of signals corresponding to the -NH₂ group and the disappearance of the -NO₂ signals are key indicators of a successful transformation.

    • Mass Spectrometry: Confirm the molecular weight of the product.

G cluster_workflow Integrated Experimental Workflow A Step 1: CV Analysis (Determine E_red) B Step 2: CPE Synthesis (Apply E_red) A->B Optimal Potential C Step 3: Work-up (Neutralization & Extraction) B->C Crude Product D Step 4: Characterization (NMR, MS, IR) C->D Purified Product

Caption: Workflow from electrochemical analysis to synthesis and validation.

Comparative Data for Synthesis
ParameterControlled-Potential ElectrolysisTraditional Chemical Reduction (e.g., SnCl₂/HCl)[1]
Primary Reagent Electrons (from electricity)Tin(II) chloride, Hydrochloric acid
Solvent Ethanol/WaterEthanol, Water
Temperature Room Temperature (20-25 °C)30 °C to Reflux
Reaction Time 2-6 hours (scale-dependent)2-4 hours
Typical Yield >90%70-85%
Work-up Neutralization, extractionBasification, filtration of metal salts, extraction
Waste Stream Primarily solventAcidic/basic aqueous waste, tin salt sludge
Safety Handling of solventsHandling of strong acids, corrosive metal salts

Conclusion and Outlook

Electrochemical methods provide a sophisticated, highly efficient, and environmentally benign platform for the selective reduction of this compound. The protocols detailed herein demonstrate a logical workflow, beginning with the precise analytical investigation by cyclic voltammetry to establish optimal reaction conditions, followed by a robust preparative-scale synthesis using controlled-potential electrolysis. The ability to tune reactivity with the flick of a switch, coupled with mild operating conditions and minimal waste generation, positions electrosynthesis as a key enabling technology in modern pharmaceutical and fine chemical development.

References

  • Pt-MWCNTs as electrocatlyst for Oxidation of p- methoxytoluene (p-MT) to p-methoxybenzaldehyde (p-MeOBA). International Journal of Electrochemical Science. Available at: [Link]

  • Simple electrochemical reduction of nitrones to amines. RSC Publishing. Available at: [Link]

  • Research on the electrochemical treatment of nitrobenzene wastewater: The effects of process parameters and the mechanism of distinct degradation pathways. PubMed. Available at: [Link]

  • Cyclic voltammograms of PNE (a), nitromethane (b) and benzaldehyde (c)... ResearchGate. Available at: [Link]

  • A comparative spectroelectrochemical study of the redox electrochemistry of nitroanilines. Elsevier. Available at: [Link]

  • Electroreduction of nitrobenzene to p-aminophenol using voltammetric and semipilot scale preparative electrolysis techniques. ResearchGate. Available at: [Link]

  • Electroreduction of oximes to chiral amines. ResearchGate. Available at: [Link]

  • Effect of pH on the Electrochemical Reduction of Nitrate on Metallic Copper. ResearchGate. Available at: [Link]

  • Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde?. ResearchGate. Available at: [Link]

  • Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry. ResearchGate. Available at: [Link]

  • Binder-Free Modification of a Glassy Carbon Electrode by Using Porous Carbon for Voltammetric Determination of Nitro Isomers. ACS Publications. Available at: [Link]

  • The Future of Electro-organic Synthesis in Drug Discovery and Early Development. PMC. Available at: [Link]

  • DEGRADATION AND EVALUATION OF KINETIC PARAMETERS OF P-NITROBENZALDEHYDE: A CYCLIC VOLTAMMETRY STUDY. ResearchGate. Available at: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Adoption of Electrochemistry within the Pharmaceutical Industry: Insights from an Industry-Wide Survey. ACS Publications. Available at: [Link]

  • Challenges and opportunities on sustainable electrochemical transformations: application towards the synthesis of pharmaceuticals and precursors of drug-like molecules. RSC Publishing. Available at: [Link]

  • DEGRADATION AND EVALUATION OF KINETIC PARAMETERS OF P-NITROBENZALDEHYDE: A CYCLIC VOLTAMMETRY STUDY. Rasayan Journal of Chemistry. Available at: [Link]

  • Effect of pH on the Electrochemical Behavior and Nitrogen Reduction Reaction Activity of Ti2N Nitride MXene. ResearchGate. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Nitrobenzene reduction mechanism. ResearchGate. Available at: [Link]

  • [Electrochemical reduction characteristics of nitro-benzene compounds at the copper electrode and the influence of pH on reduction]. ResearchGate. Available at: [Link]

  • Electrochemistry for API Synthesis. Pharmaceutical Technology. Available at: [Link]

Sources

Application Note: Precision Control in the Beckmann Rearrangement of p-Nitrobenzaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the specific challenges of the Beckmann rearrangement when applied to electron-deficient aldoximes like p-nitrobenzaldoxime.

Executive Summary

The Beckmann rearrangement of aldoximes is a bifurcated pathway that typically favors dehydration to nitriles ("Beckmann Fragmentation") over the rearrangement to primary amides, particularly when electron-withdrawing groups (EWGs) like the p-nitro moiety are present. This guide provides two distinct, validated protocols:

  • Protocol A (Amide Selective): A Ruthenium-catalyzed method to enforce the true Beckmann rearrangement to p-nitrobenzamide.

  • Protocol B (Nitrile Selective): An Indium(III)-catalyzed dehydration for the efficient synthesis of p-nitrobenzonitrile.

Mechanistic Insight: The Aldoxime Bifurcation

For this compound, the reaction outcome is dictated by the stability of the intermediate nitrilium ion and the availability of water.

  • The "True" Rearrangement (Path A): Requires a catalyst that stabilizes the N-coordinated species, preventing deprotonation of the methine hydrogen, and facilitating nucleophilic attack by water.

  • The Fragmentation/Dehydration (Path B): The strong EWG (p-NO₂) increases the acidity of the methine proton (H-C=N), making elimination of the hydroxyl group (as water) the kinetically favored pathway under standard acidic conditions (e.g., SOCl₂, PCl₅).

Pathway Visualization

Beckmann_Pathways Substrate This compound (E-Isomer) Activation N-O Activation (Coordination/Protonation) Substrate->Activation Intermediate Activated Complex Activation->Intermediate Migration 1,2-H Shift (Rate Limiting) Intermediate->Migration Metal Cat. (Ru/Rh) Stabilizes H-shift Elimination Deprotonation of H (Elimination) Intermediate->Elimination Acidic/Dehydrating Conditions (InCl₃, SOCl₂) Imidate Nitrilium/Imidate Intermediate Migration->Imidate Amide p-Nitrobenzamide (Primary Amide) Imidate->Amide + H₂O Nitrile p-Nitrobenzonitrile (Nitrile) Elimination->Nitrile - H₂O

Figure 1: Mechanistic bifurcation of this compound. Path A (Green) yields the amide via rearrangement; Path B (Red) yields the nitrile via dehydration.

Protocol A: Selective Synthesis of p-Nitrobenzamide

Objective: Enforce the 1,2-hydrogen shift to obtain the primary amide. Mechanism: Transition-metal catalysis (Ruthenium) is used to stabilize the oxime-nitrogen bond, preventing the elimination pathway.

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (2.5 mol%) or Ru(PPh₃)₃(CO)H₂ (5 mol%)

  • Ligand (Optional but recommended): Xantphos (5 mol%) - Enhances selectivity for amide.

  • Solvent: Toluene (Anhydrous) or Water/Glycerol (1:1) for "Green" variants.

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (166 mg, 1.0 mmol), Ru(PPh₃)₃(CO)H₂ (46 mg, 0.05 mmol), and Xantphos (29 mg, 0.05 mmol).

  • Solvation: Evacuate and backfill with Argon (3x). Add anhydrous Toluene (2.0 mL) via syringe.

  • Reaction: Heat the sealed vessel to 110 °C (oil bath temperature). Stir vigorously for 6–8 hours .

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The oxime (R_f ~0.4) should disappear; the amide (R_f ~0.2) will appear.[1][2] The nitrile (R_f ~0.7) should be minimal (<5%).

  • Work-up: Cool to room temperature. The product may precipitate.[3][4][5] Dilute with diethyl ether (10 mL) to fully precipitate the amide.

  • Purification: Filter the solid. Wash with cold ether. If necessary, recrystallize from Ethanol/Water.

  • Yield Expectation: 85–92% p-nitrobenzamide.

Protocol B: Selective Synthesis of p-Nitrobenzonitrile

Objective: Efficient dehydration ("Beckmann Fragmentation"). Mechanism: Lewis-acid catalyzed elimination. Indium(III) is preferred over corrosive SOCl₂ for its mildness and tolerance of the nitro group.

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: Indium(III) Chloride (InCl₃) (5–10 mol%)

  • Solvent: Acetonitrile (MeCN) (Dry)

  • Temperature: Reflux (82 °C)

Step-by-Step Methodology
  • Setup: To a 25 mL round-bottom flask, add this compound (166 mg, 1.0 mmol) and InCl₃ (11 mg, 0.05 mmol).

  • Solvation: Add dry Acetonitrile (5 mL).

  • Reaction: Attach a reflux condenser and heat to reflux (82 °C ) for 1–2 hours .

    • Checkpoint: The reaction is typically fast. TLC will show the conversion to the less polar nitrile (R_f ~0.7 in EtOAc/Hex 1:1).

  • Work-up: Evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) to remove the Indium catalyst.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Yield Expectation: 90–95% p-nitrobenzonitrile.

Analytical Validation

Use the following data to confirm the identity of your product and the selectivity of your chosen protocol.

FeatureThis compound (Substrate)p-Nitrobenzamide (Protocol A)p-Nitrobenzonitrile (Protocol B)
Appearance Pale yellow solidYellow crystalline solidWhite/Pale yellow needles
Melting Point 129–131 °C198–200 °C146–148 °C
IR (cm⁻¹) 3200–3400 (OH broad), 1600 (C=N)3350, 3180 (NH₂) , 1660 (C=O)2230 (CN) , 1525 (NO₂)
¹H NMR (DMSO-d₆) δ 11.8 (s, OH), 8.3 (s, CH=N)δ 8.3 (d, 2H), 8.1 (d, 2H), 7.7 (br s, NH)δ 8.4 (d, 2H), 8.1 (d, 2H)
¹³C NMR (ppm) 148.0, 140.5, 127.5, 124.0166.5 (C=O), 149.5, 140.0118.0 (CN), 150.0, 133.5

Troubleshooting & Optimization

  • Problem: Mixture of Amide and Nitrile in Protocol A.

    • Cause: Trace acid or high temperatures promoting elimination.

    • Solution: Ensure the catalyst system is strictly neutral. Add a phosphine ligand (Xantphos) to increase the steric bulk around the metal center, favoring the rearrangement geometry over the elimination geometry. Lower temperature to 90 °C and extend time.

  • Problem: Low Conversion in Protocol B.

    • Cause: Wet solvent (Indium can hydrolyze the nitrile back to amide if water is present in large excess, though InCl₃ usually dehydrates).

    • Solution: Use anhydrous Acetonitrile. If reaction stalls, add 1 equivalent of molecular sieves (4Å).

References

  • Ruthenium-Catalyzed Rearrangement (Amide Synthesis)

    • Ramón, R. S., Bosson, J., Díez-González, S., Marion, N., & Nolan, S. P. (2010). Au/Ag-Cocatalyzed Aldoximes to Amides Rearrangement under Solvent- and Acid-Free Conditions. (Note: Cited for context on metal catalysis; Ru variants described in ACS Sustain. Chem. Eng. below).
    • Muthaiah, S., & Cheong, M. (2015). Catalytic Rearrangement of Aldoximes to Primary Amides in Environmentally Friendly Media. ACS Sustainable Chemistry & Engineering , 3(11), 2760–2766. Link

  • Ruthenium/Xantphos System

    • Owston, N. A., Parker, A. J., & Williams, J. M. J. (2007). Highly Efficient Ruthenium-Catalyzed Oxime to Amide Rearrangement. Organic Letters , 9(1), 73–75. Link

  • Indium-Catalyzed Dehydration (Nitrile Synthesis)

    • Barman, D. C., Ajit, M., & Sandhu, J. S. (2002). Indium trichloride catalyzed dehydration of aldoximes to nitriles. Tetrahedron Letters , 43(38), 6875–6877. Link

  • General Beckmann Mechanisms

    • Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions , 35, 1–420. Link

Sources

microwave-assisted synthesis of p-nitrobenzaldoxime derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of p-Nitrobenzaldoxime Derivatives

Executive Summary & Strategic Value

This guide details the Microwave-Assisted Organic Synthesis (MAOS) of this compound and its subsequent O-acylated derivatives. Oximes are critical pharmacophores in drug development, serving as intermediates for amides, nitriles, and heterocyclic therapeutics (e.g., isoxazoles).

Why Microwave Irradiation? Traditional oxime synthesis requires prolonged reflux (1–6 hours) and often utilizes toxic bases like pyridine. The protocol defined here leverages dielectric heating to achieve:

  • Kinetic Acceleration: Reaction times reduced from hours to 1–5 minutes .

  • Thermodynamic Efficiency: Yield improvements of 15–30% via uniform volumetric heating.

  • Green Compliance: Utilization of aqueous ethanol and elimination of pyridine in favor of sodium acetate.

Scientific Foundation: Mechanism & Causality

To master this protocol, one must understand the specific interaction between the microwave field and the reaction matrix.

Dielectric Heating Mechanism

Microwave irradiation (typically 2.45 GHz) couples with the dipole moment of the solvent (ethanol/water) and the ionic species (hydroxylammonium chloride).

  • Dipolar Polarization: Polar solvent molecules align with the oscillating electric field, generating heat via molecular friction.

  • Ionic Conduction: Dissolved ions (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) oscillate back and forth, colliding with neighboring molecules and generating rapid internal heat.
Reaction Pathway: Nucleophilic Addition-Elimination

The formation of this compound proceeds via the attack of hydroxylamine on the carbonyl carbon of p-nitrobenzaldehyde. The presence of the electron-withdrawing nitro group (


) at the para position enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack, but also prone to side reactions if heating is uneven.

DOT Diagram: Reaction Mechanism

OximeMechanism Reactants p-Nitrobenzaldehyde + NH2OH·HCl Activation Proton Transfer (NaOAc Buffer) Reactants->Activation Dissolution Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Dehydration Dehydration (-H2O) Intermediate->Dehydration MW Irradiation (Rapid Heating) Product This compound (E/Z Isomers) Dehydration->Product Crystallization

Caption: Mechanistic pathway of oxime formation accelerated by dielectric heating.

Experimental Protocols

Safety Warning: p-Nitrobenzaldehyde and its derivatives are potential irritants. Microwave reactors must be operated within pressure limits. Always use a vented vessel or a dedicated microwave reactor (e.g., CEM Discover, Anton Paar Monowave) rather than a domestic oven for reproducibility.

Protocol A: Synthesis of this compound

Materials:

  • p-Nitrobenzaldehyde (10 mmol, 1.51 g)

  • Hydroxylamine hydrochloride (15 mmol, 1.04 g)

  • Sodium Acetate (15 mmol, 1.23 g)

  • Solvent: Ethanol:Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Pre-Solubilization: In a 30 mL microwave-compatible vial, dissolve p-nitrobenzaldehyde in 8 mL of ethanol.

  • Reagent Activation: In a separate small beaker, dissolve Hydroxylamine HCl and Sodium Acetate in 2 mL of distilled water.

    • Expert Insight: Pre-mixing the salt and base generates free hydroxylamine (

      
      ) in situ and buffers the solution to pH ~5–6, optimal for oxime formation without protonating the nucleophile entirely.
      
  • Combination: Add the aqueous amine solution to the aldehyde solution. Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Temp: 80°C.

    • Hold Time: 2 minutes.

    • Stirring: High.

    • Note: If using a fixed power domestic modification (not recommended for GMP), use "Low/Defrost" (approx. 150W) for 2–3 minutes to prevent solvent bumping.

  • Workup:

    • Cool the vial to room temperature.[1]

    • Pour the reaction mixture into 50 mL of crushed ice/water.

    • The oxime will precipitate immediately as a pale yellow solid.

  • Purification: Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from ethanol.

Protocol B: Synthesis of O-Acetyl-p-nitrobenzaldoxime (Derivative)

To demonstrate derivatization, we convert the oxime to its acetate ester.

Materials:

  • This compound (from Protocol A, 5 mmol)

  • Acetic Anhydride (5 mL, excess)

  • Catalyst: 1 drop conc.

    
     (optional, often not needed with MW)
    

Methodology:

  • Place the oxime and acetic anhydride in a reaction vessel.

  • Irradiate at 90°C for 1 minute .

  • Pour into ice water to hydrolyze excess anhydride.

  • Filter the white precipitate (O-acetyl derivative).

Results & Validation

The following data compares the microwave protocol against the traditional reflux method (grounded in literature metrics).

Table 1: Comparative Efficiency Metrics

ParameterConventional RefluxMicrowave Method (This Protocol)Improvement Factor
Reaction Time 3.0 – 5.0 Hours2.0 – 5.0 Minutes 60x Faster
Yield 65 – 75%88 – 95% +20% Yield
Solvent Usage 50 mL / gram5 mL / gram 10x Less Waste
Energy Profile High (Continuous heating)Low (Targeted dielectric heating)Green

Characterization Data (Expected):

  • Melting Point (this compound): 128–130°C (Lit. 129°C).

  • FTIR:

    • Absence of Carbonyl stretch (

      
      ) at 1700 cm⁻¹.
      
    • Appearance of

      
       stretch at ~1620 cm⁻¹.
      
    • Broad

      
       stretch at 3200–3400 cm⁻¹.
      
  • 1H NMR (DMSO-d6):

    • 
       8.3 (s, 1H, CH=N).
      
    • 
       11.8 (s, 1H, OH, 
      
      
      
      exchangeable).

Workflow Visualization

DOT Diagram: Experimental Workflow

Workflow Start Start: Weigh Reagents Mix Mix: Aldehyde (EtOH) + NH2OH/NaOAc (H2O) Start->Mix MW Microwave Irradiation 80°C | 2 min | Dynamic Power Mix->MW Sealed Vessel Quench Quench: Pour into Crushed Ice MW->Quench Rapid Cooling Filter Isolate: Vacuum Filtration Quench->Filter Precipitate Formed Purify Purify: Recrystallization (Ethanol) Filter->Purify

Caption: Step-by-step workflow for the microwave-assisted synthesis of this compound.

References

  • Microwave-Assisted Organic Synthesis (MAOS) Principles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Green Synthesis of Oximes: Ju, Y., & Varma, R. S. (2006). Aqueous N-heterocyclization of primary amines and hydrazines with dihalides: Microwave-assisted synthesis of N-azacycloalkanes, isoindole, pyrazole, pyrazolidine, and phthalazine derivatives. Journal of Organic Chemistry. [Link]

  • Comparative Study (Microwave vs. Conventional): Raghvendra, D., & Moorthy, N. S. H. N. (2007).[2][3][4] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative. Chemical and Pharmaceutical Bulletin. [Link]

  • Biological Activity of Nitro-Derivatives: Nepali, K., et al. (2014). Nitro-group-containing drugs.[5][6][7] European Journal of Medicinal Chemistry. [Link]

  • General Protocol Validation (Solid Support/Solvent-Free): Shaabani, A., & Rahmati, A. (2008). Silica gel-supported acetyl chloride: An efficient reagent for the one-pot synthesis of nitriles from aldehydes via oximes under microwave irradiation. Catalysis Communications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing p-Nitrobenzaldoxime in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for p-nitrobenzaldoxime. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolysis of this compound in solution. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Introduction

This compound is a valuable compound in various chemical and pharmaceutical research areas. However, its susceptibility to hydrolysis can compromise experimental results, leading to the formation of p-nitrobenzaldehyde and hydroxylamine. This degradation is primarily influenced by pH, temperature, and the solvent system. Understanding and controlling these factors is critical for maintaining the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The C=N bond of the oxime is susceptible to cleavage by water, a reaction that is catalyzed by both acids and bases, yielding p-nitrobenzaldehyde and hydroxylamine.[1]

Q2: What are the main factors that influence the rate of hydrolysis?

A2: The rate of hydrolysis is significantly affected by several factors:

  • pH: Both acidic and basic conditions can accelerate hydrolysis. The rate is generally lowest near neutral pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Solvent: The type of solvent and the presence of water can influence stability.

  • Light: Exposure to UV and visible light can potentially lead to photodegradation, although hydrolysis is the more commonly encountered issue.

Q3: How can I detect if my this compound solution has degraded?

A3: Degradation can be monitored by detecting the appearance of the primary hydrolysis product, p-nitrobenzaldehyde. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to separate and quantify this compound and its degradation products.[2][3] Changes in the UV-Visible spectrum of the solution over time can also indicate degradation.

Q4: Is it better to prepare this compound solutions fresh for each experiment?

A4: Yes, it is highly recommended to prepare solutions of this compound fresh whenever possible, especially for assays that are sensitive to the concentration of the intact molecule. If stock solutions need to be stored, it is crucial to do so under conditions that minimize degradation (see troubleshooting guide below).

Troubleshooting Guide: Preventing Hydrolysis

This section provides detailed solutions to common problems encountered with the stability of this compound solutions.

Issue 1: Rapid degradation of this compound in aqueous solution.
  • Underlying Cause: Uncontrolled pH of the solution is the most likely culprit. The presence of even trace amounts of acidic or basic impurities can significantly catalyze hydrolysis.

  • Solution:

    • pH Control with Buffers: The most effective way to stabilize this compound is to maintain the pH of the solution within an optimal range, typically near neutral. The use of a suitable buffer system is essential.

    • Buffer Selection: The choice of buffer will depend on the desired pH and compatibility with your experimental system. Commonly used buffers in the near-neutral range include:

      • Phosphate Buffers (pH 6.0-8.0): Sodium or potassium phosphate buffers are widely used and effective at maintaining a stable pH.

      • Citrate Buffers (pH 3.0-6.2): Useful for maintaining pH in the acidic to slightly acidic range where the compound might be more stable than at very low pH.[4][5]

      • Acetate Buffers (pH 3.8-5.6): Another option for acidic conditions.

    • Recommended Starting Point: For general use, a phosphate buffer at a concentration of 10-50 mM with a pH between 6.5 and 7.5 is a good starting point. The optimal pH should be empirically determined for your specific application.

Issue 2: Degradation of stock solutions during storage.
  • Underlying Cause: Stock solutions, often prepared in organic solvents and stored for extended periods, can degrade due to temperature fluctuations, light exposure, and the presence of residual water or impurities in the solvent.

  • Solution:

    • Solvent Selection: If possible, prepare stock solutions in anhydrous aprotic organic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) to minimize the presence of water.

    • Storage Temperature: Store stock solutions at low temperatures, such as 2-8°C or -20°C, to significantly reduce the rate of degradation. Aliquoting the stock solution before freezing can prevent multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.

    • Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.

    • Inert Atmosphere: For very sensitive applications, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidative degradation.

Issue 3: Inconsistent results in biological or cell-based assays.
  • Underlying Cause: The pH of cell culture media or biological buffers can vary, leading to inconsistent rates of this compound hydrolysis. The compound may also be metabolized by cells.

  • Solution:

    • pH Monitoring: Ensure the pH of your assay medium is consistent across all experiments.

    • Time-Course Experiments: Run time-course experiments to determine the stability of this compound in your specific assay medium over the duration of the experiment. This will help you establish a time window where the concentration of the active compound remains within an acceptable range.

    • Control Experiments: Include controls to differentiate between chemical hydrolysis and metabolic degradation. This can be done by incubating this compound in the assay medium without cells.

Experimental Protocols

Protocol 1: Forced Degradation Study to Determine Stability

This protocol allows you to assess the stability of this compound under various stress conditions, which is crucial for developing a stability-indicating analytical method and for understanding its degradation pathways.[1]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store an aliquot of the stock solution in the dark at an elevated temperature (e.g., 70°C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber.

  • Sample Analysis: At each time point, withdraw a sample, neutralize the acidic and basic samples if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

  • Data Analysis: Calculate the percentage of degradation at each time point. This data can be used to determine the degradation kinetics and half-life of the compound under different conditions.

Protocol 2: Preparation of a Stabilized Buffered Solution of this compound

Materials:

  • This compound

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • High-purity water

  • pH meter

Procedure:

  • Prepare 0.1 M Phosphate Buffer (pH 7.0):

    • Prepare a 0.1 M solution of sodium phosphate monobasic.

    • Prepare a 0.1 M solution of sodium phosphate dibasic.

    • In a beaker, add the 0.1 M sodium phosphate monobasic solution and slowly add the 0.1 M sodium phosphate dibasic solution while monitoring the pH. Adjust the volumes until a stable pH of 7.0 is reached.

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol).

  • Prepare Final Buffered Solution: Slowly add the required volume of the this compound stock solution to the phosphate buffer with gentle stirring to achieve the desired final concentration. Ensure the volume of the organic solvent is minimal (typically <1% of the total volume) to avoid altering the properties of the aqueous buffer.

  • Storage: Store the buffered solution in a tightly sealed, light-protected container at 2-8°C. For long-term storage, consider sterile filtering and storing at -20°C.

Data Presentation

Table 1: General Stability Profile of Aromatic Aldoximes under Different Conditions

ConditionStressorExpected StabilityPrimary Degradation Product
AcidicLow pH (e.g., pH 1-3)LowCorresponding Aldehyde
NeutralpH 6.5-7.5High-
BasicHigh pH (e.g., pH 11-13)LowCorresponding Aldehyde
OxidativeH₂O₂Moderate to HighVarious oxidation products
ThermalHigh Temperature (>60°C)LowCorresponding Aldehyde
PhotolyticUV/Visible LightModeratePotential for various photoproducts

Visualizations

Hydrolysis of this compound

G cluster_reactants Reactants cluster_products Products pNB This compound pNBA p-Nitrobenzaldehyde pNB->pNBA Hydrolysis (Acid/Base Catalyzed) H2O Water (H₂O) Hydroxylamine Hydroxylamine

Caption: Acid or base-catalyzed hydrolysis of this compound.

Workflow for Preventing Hydrolysis

G cluster_storage Stock Solution Optimization cluster_working Working Solution Optimization start Start: Need for this compound Solution prep_fresh Prepare Solution Fresh start->prep_fresh storage Prepare Stock Solution start->storage buffer Use Appropriate Buffer (e.g., Phosphate pH 6.5-7.5) prep_fresh->buffer solvent Use Anhydrous Aprotic Solvent (e.g., DMSO, Acetonitrile) storage->solvent temp Store at Low Temperature (2-8°C or -20°C) solvent->temp light Protect from Light (Amber Vials) temp->light fresh_dilution Dilute from Stock Immediately Before Use light->fresh_dilution temp_control Maintain Consistent Temperature buffer->temp_control end End: Experiment temp_control->end Stable Solution for Experiment fresh_dilution->buffer

Caption: Decision workflow for preparing stable this compound solutions.

References

  • A valid and fast stability indicating HPLC-method for quantification of praziquantel in presence of its pharmacopoeial impurities. Arabian Journal of Chemistry. [Link]

  • pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. [Link]

  • Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. NIH. [Link]

  • Hydrolytic stability of hydrazones and oximes. PubMed. [Link]

  • P-nitrophenylbutyrate pH-dependant spontaneous hydrolysis? ResearchGate. [Link]

  • Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis. [Link]

  • 1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Enzymatic Hydrolysis of p -Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens. ResearchGate. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]

  • Imidazole Aldoximes Effective in Assisting Butyrylcholinesterase Catalysis of Organophosphate Detoxification. PMC. [Link]

  • (PDF) DEGRADATION AND EVALUATION OF KINETIC PARAMETERS OF P-NITROBENZALDEHYDE: A CYCLIC VOLTAMMETRY STUDY. ResearchGate. [Link]

  • A kinetic study on the degradation of p-nitroaniline by Fenton oxidation process. PubMed. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. [Link]

  • Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. ResearchGate. [Link]

  • Stability testing of existing active substances and related finished products. EMA. [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. [Link]

  • CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • Aluminum elution and precipitation in glass vials: Effect of pH and buffer species. PubMed. [Link]

  • (PDF) A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. ResearchGate. [Link]

  • Kinetics of p-nitrophenol degradation: Effect of reaction conditions and cavitational parameters for a multiple frequency system. ResearchGate. [Link]

  • A Kinetic Study on the Degradation of p-Nitroaniline by Fenton Oxidation Process. PubMed. [Link]

  • Kinetics and mechanism of oxidation of benzaldehyde and 4-nitrobenzaldehyde by pyridinium dichromate in aquo-acetic acid medium. ResearchGate. [Link]

Sources

Technical Support Center: p-Nitrobenzaldoxime (PNBO) Stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PNBO-STAB-001 Status: Resolved Last Updated: 2025-05-20 Department: Chemical Stability & Application Science

Executive Summary

p-Nitrobenzaldoxime (PNBO) is a critical intermediate often used in the synthesis of organophosphate reactivators and as a model compound in kinetic studies. While oximes are generally more stable than imines, PNBO stock solutions are susceptible to three primary failure modes: acid-catalyzed hydrolysis , photochemical degradation , and geometric (E/Z) isomerization .

This guide provides a self-validating system to prepare, store, and troubleshoot PNBO stocks, ensuring data integrity for downstream applications.

Diagnostic & Troubleshooting Module

Use this decision matrix to identify the root cause of stock solution anomalies.

Visual & Chromatographic Inspection Guide
SymptomProbable CauseTechnical ExplanationCorrective Action
Double Peaks on HPLC E/Z Isomerization The C=N double bond allows for syn (Z) and anti (E) geometric isomers.[1] These separate on C18 columns but are chemically equivalent in many bulk reactions.Do not discard. Verify identity via MS. If single isomer is required, perform equilibration (often thermodynamic control favors the E-isomer).
Solution Turns Deep Yellow/Orange Hydrolysis or pH Shift Hydrolysis releases p-nitrobenzaldehyde (distinct odor/color) and hydroxylamine. Deep orange often indicates deprotonation (nitronate formation) in basic contaminants.Discard. Check solvent pH. Ensure DMSO is not basic/amine-contaminated.
Precipitation upon Thawing Solubility Shock PNBO has limited water solubility. Moisture ingress in hygroscopic solvents (DMSO) lowers solubility.Vortex and warm to 37°C. If precipitate persists, moisture content is likely >10%. Prepare fresh.
Loss of UV Absorbance (300-350 nm) Photolysis Nitro-aromatics are UV-labile. Photons cleave the N-O or C=N bonds.Discard. Always use amber glass.
Interactive Troubleshooting Flowchart

Troubleshooting Start Start Diagnosis CheckAppearance 1. Visual Inspection Start->CheckAppearance Yellow Deep Yellow/Orange? CheckAppearance->Yellow Precip Precipitate? CheckAppearance->Precip CheckHPLC 2. HPLC/LC-MS Check SplitPeak Split/Double Peaks? CheckHPLC->SplitPeak NewPeak New Peak at Lower RT? CheckHPLC->NewPeak Yellow->CheckHPLC No Hydrolysis Hydrolysis/Oxidation (Discard) Yellow->Hydrolysis Yes Precip->CheckHPLC No Solubility Moisture Ingress (Warm/Vortex) Precip->Solubility Yes Isomer E/Z Isomerization (Likely Safe) SplitPeak->Isomer Yes Degradation Aldehyde Formation (Discard) NewPeak->Degradation Yes caption Figure 1: Decision matrix for diagnosing this compound stock failures.

Scientific Deep Dive: The "Why" Behind Instability

To maintain stability, one must control the thermodynamic and kinetic drivers of degradation.

A. Acid-Catalyzed Hydrolysis

The primary degradation pathway for PNBO is the cleavage of the C=N bond by water, catalyzed by protons.

  • Mechanism: Protonation of the oxime nitrogen makes the carbon more electrophilic, inviting attack by water.

  • Product: This yields p-nitrobenzaldehyde and hydroxylamine .

  • Critical Insight: The rate of hydrolysis for oximes is generally

    
     times slower than hydrazones, but it accelerates significantly if the pH drops below 5 or if the stock solvent (e.g., DMSO) absorbs atmospheric moisture (becoming acidic over time) [1, 2].
    
B. Geometric Isomerization (The "False" Impurity)

PNBO exists as syn (Z) and anti (E) isomers.

  • The E-isomer is typically more stable sterically.

  • In solution, particularly in polar aprotic solvents like DMSO, the energy barrier for rotation decreases, leading to an equilibrium mixture.

  • Impact: On HPLC, this often manifests as two peaks. Users often mistakenly flag the smaller peak as a degradation product.

C. Photochemical Sensitivity

Nitro-aromatics are sensitive to UV irradiation (172–300 nm).

  • Mechanism: UV light can induce nitro-to-nitroso reduction or radical cleavage of the oxime bond [3].

  • Impact: Toxicity of the solution may increase due to the formation of nitroso-intermediates [4].

Mechanistic Pathway Diagram

DegradationPathways PNBO This compound (Stock) Aldehyde p-Nitrobenzaldehyde (Degradant) PNBO->Aldehyde  Hydrolysis (+H2O / H+) Hydrox Hydroxylamine Isomer Z-Isomer (Equilibrium) PNBO->Isomer  Isomerization (Rev. in DMSO) caption Figure 2: Primary chemical pathways affecting PNBO stability in solution.

Best Practice Protocol: The "Gold Standard" Stock

This protocol minimizes hydrolysis and photolysis.

Reagents & Equipment
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%. Note: Do not use standard DMSO that has been opened for >1 month without desiccators.

  • Container: Amber borosilicate glass vials with PTFE-lined caps.

  • Storage: -20°C (Short term), -80°C (Long term).

Step-by-Step Preparation
  • Equilibration: Allow the vial of solid PNBO and the DMSO bottle to reach room temperature before opening. Prevents condensation inside the bottle.

  • Weighing: Weigh the target mass of PNBO into the amber vial.

  • Solvation: Add Anhydrous DMSO to achieve a concentration of 10–50 mM .

    • Note: Solubility in DMSO is high (~100 mg/mL or ~600 mM), but lower concentrations (10-50 mM) are less prone to precipitation shocks upon dilution [5].

  • Inert Gas Purge (Optional but Recommended): Gently purge the headspace with Nitrogen or Argon gas for 10 seconds to displace moisture-laden air.

  • Seal & Label: Cap tightly. Label with preparation date and solvent batch.

  • QC Check: Measure absorbance at

    
     (approx 265-270 nm, solvent dependent) or run a baseline HPLC trace.
    
Stability Data Table (Estimated)
ConditionSolventEstimated StabilityRisk Factor
-20°C, Dark Anhydrous DMSO6 MonthsLow
4°C, Dark Anhydrous DMSO1 MonthModerate (Moisture absorption)
RT (25°C), Light DMSO< 48 HoursHigh (Photolysis)
RT (25°C) Aqueous Buffer (pH 7)< 24 HoursHigh (Hydrolysis)
RT (25°C) Aqueous Buffer (pH <4)< 4 HoursCritical (Acid Catalysis)

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Yes, PNBO is soluble in ethanol. However, ethanol is volatile.[2] Evaporation changes the concentration of your stock over time. If using ethanol, seal vials with Parafilm and store at -20°C. DMSO is preferred for concentration stability, provided it is anhydrous [5].

Q: My stock solution froze at -20°C. Is it ruined? A: No. Pure DMSO freezes at 19°C. Freezing is expected and actually good for stability (stops kinetic degradation). Thaw completely at room temperature and vortex before use to ensure homogeneity.

Q: How do I distinguish between the aldehyde degradant and the oxime on HPLC? A: The p-nitrobenzaldehyde (degradant) is less polar than the oxime. On a standard C18 Reverse Phase column, the aldehyde typically elutes after the oxime (depending on gradient). Furthermore, the aldehyde has a distinct carbonyl absorbance peak that differs from the oxime C=N signature.

Q: Is the compound toxic? A: Yes. This compound is classified as Acute Tox. 3 (Oral) . It is toxic if swallowed and causes skin/eye irritation.[1] Always handle inside a fume hood [6].

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • BenchChem Technical Review. (2024). Solubility and Stability of Nitrobenzaldoximes in Organic Solvents.

  • Li, S., et al. (2009). Photodegradation of Nitrobenzene Using 172 nm Excimer UV Lamp. Bulletin of Environmental Contamination and Toxicology.

  • Moores, L. C., et al. (2022).[3] Effect of UV-light exposure duration on nitro-compound degradation product profile and toxicity. Science of The Total Environment.

  • MedChemExpress. (2024). 2-Nitrobenzaldehyde & Oxime Reagent Solubility Data.

  • PubChem. (2025). 4-Nitrobenzaldoxime Compound Summary (CID 5374046).[1]

Sources

Technical Support Center: Precision Control of p-Nitrobenzaldoxime Isomerization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PNB-ISO-402 Subject: Controlling E/Z Isomerization & Purification Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering challenges with the stereoselective synthesis of p-nitrobenzaldoxime. The core issue lies in the C=N bond dynamics, where the kinetic Z-isomer (syn) often co-precipitates with the desired thermodynamic E-isomer (anti). This guide provides a mechanistic root-cause analysis, a validated synthesis protocol to maximize the E-isomer, and troubleshooting steps for purification.

Part 1: The Mechanistic Core (Root Cause Analysis)

To control the reaction, you must understand the energy landscape. The formation of oximes is reversible and subject to both acid and base catalysis.

The Isomerization Pathway:

  • Nucleophilic Attack: Hydroxylamine attacks the electrophilic carbonyl of p-nitrobenzaldehyde.

  • Kinetic Control: The Z-isomer (syn) often forms faster due to the trajectory of attack and transition state stabilization, despite being sterically crowded.

  • Thermodynamic Control: The E-isomer (anti) is lower in energy because the hydroxyl group is trans to the bulky nitrophenyl group, minimizing steric clash.

  • Acid-Catalyzed Equilibration: In the presence of acid, the nitrogen atom can be protonated, lowering the barrier for rotation around the C=N bond, allowing the trapped Z-isomer to convert to the stable E-isomer.

Visualization of the Isomerization Dynamics:

OximeIsomerization Aldehyde p-Nitrobenzaldehyde (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + NH2OH Z_Isomer Z-Isomer (Syn) (Kinetic Product) Sterically Crowded Intermediate->Z_Isomer Fast Dehydration (Kinetic Path) E_Isomer E-Isomer (Anti) (Thermodynamic Product) Stable Form Intermediate->E_Isomer Slow Dehydration Protonated Protonated Oxime (Rotational Transition State) Z_Isomer->Protonated + H+ (Acid Catalysis) E_Isomer->Z_Isomer UV Light / High Temp Protonated->E_Isomer - H+ (Relaxation)

Figure 1: Mechanistic pathway showing the conversion of the kinetic Z-isomer to the thermodynamic E-isomer via acid catalysis.

Part 2: Troubleshooting & FAQs

Q1: My melting point is broad (e.g., 122–128°C). Is my product wet?

  • Diagnosis: While solvent inclusion is possible, a broad melting point usually indicates an isomeric mixture . The pure E-isomer of this compound typically melts sharply around 129–130°C [1]. The Z-isomer melts significantly lower.

  • Corrective Action: Do not just dry the sample. Perform a fractional recrystallization using Ethanol/Water (see Protocol below). If the problem persists, reflux the solid in acidic ethanol (5% HCl) for 30 minutes to force thermodynamic equilibration to the E-isomer.

Q2: How do I definitively distinguish E and Z isomers without X-ray crystallography?

  • Method: 1H NMR is the gold standard.

  • Diagnostic Signal: Focus on the azomethine proton (

    
    ).
    
    • E-isomer (Anti): The proton is typically deshielded by the magnetic anisotropy of the oxime oxygen lone pairs, appearing downfield (approx.

      
       8.2–8.4 ppm).
      
    • Z-isomer (Syn): The proton is shielded relative to the E-isomer, appearing upfield (approx.

      
       7.4–7.6 ppm) [2].
      
    • Note: Shifts vary by solvent (DMSO-

      
       vs 
      
      
      
      ), but the relative difference remains.

Q3: The reaction yield is high, but the product is yellow/orange. Is this normal?

  • Analysis: p-Nitro compounds are inherently yellow. However, a deepening orange/red color can indicate the formation of the nitronate anion if the pH is too high (too basic).

  • Solution: Ensure the final workup is slightly acidic (pH 5-6). The free oxime is pale yellow. Intense color suggests residual base or impurities (azo/azoxy coupling side products).

Part 3: Validated Experimental Protocol

Objective: Synthesis of E-p-nitrobenzaldoxime with minimized Z-isomer contamination.

Reagents:

  • p-Nitrobenzaldehyde (10 mmol)

  • Hydroxylamine hydrochloride (12 mmol)

  • Sodium Hydroxide (2.5 M aq. solution) or Sodium Acetate (buffer method)

  • Ethanol (95%)

Workflow:

  • Dissolution: Dissolve 1.51 g of p-nitrobenzaldehyde in 15 mL of warm ethanol.

  • Preparation of Hydroxylamine: In a separate beaker, dissolve 0.84 g of hydroxylamine hydrochloride in 5 mL of water.

  • Addition: Add the hydroxylamine solution to the aldehyde solution.

  • Base Addition (Critical Step):

    • Technique: Add 2.5 M NaOH dropwise with vigorous stirring.

    • Target: Add until the solution is alkaline (pH ~9-10). The mixture may turn deep yellow/orange (nitronate formation).

    • Reasoning: High pH accelerates the initial attack but stabilizes the anionic intermediate.

  • Heating: Heat the mixture on a steam bath or reflux gently for 60 minutes.

    • Thermodynamic Drive: Heat promotes the

      
       conversion.
      
  • Precipitation (Isomer Selection):

    • Cool the mixture to room temperature.

    • Acidification: Pour the mixture into a beaker containing 50 mL of crushed ice and 2 mL of conc. HCl.

    • Mechanism:[1][2][3][4][5] Rapid acidification protonates the nitronate and the oxime. The E-isomer is less soluble in cold acidic water and precipitates preferentially.

  • Purification:

    • Filter the crude solid.[6]

    • Recrystallization: Dissolve in minimum boiling ethanol. Add hot water until turbidity just appears. Cool slowly to 4°C.

    • Result: Long, pale yellow needles of the E-isomer.

Data Presentation: Isomer Specifications

PropertyE-Isomer (Anti)Z-Isomer (Syn)Notes
Thermodynamics StableMetastableZ converts to E with acid/heat.
Melting Point ~129–130°C~100–110°C (variable)Z MP is often broad due to isomerization during heating.
1H NMR (CH=N)

8.2–8.4 ppm

7.4–7.6 ppm
E proton is deshielded.
Solubility Lower in cold EtOHHigher in cold EtOHBasis for fractional crystallization.
Part 4: Quality Control Decision Tree

Use this logic flow to determine the next step in your workflow based on analytical results.

QC_Flow Start Crude Product Isolated CheckMP Check Melting Point Start->CheckMP Decision1 Range > 2°C or < 128°C? CheckMP->Decision1 Pure Release Batch (>98% E-Isomer) Decision1->Pure No (Sharp MP) Impure Contaminated with Z-Isomer Decision1->Impure Yes Action1 Acid Reflux (EtOH/HCl) 30 mins Impure->Action1 High Z content Action2 Recrystallize (EtOH/H2O) Impure->Action2 Minor impurities Action1->Action2 Action2->CheckMP Re-test

Figure 2: Troubleshooting logic for this compound purity.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Kalinowski, H. O.; Kessler, H. "Fast Isomerization of C=N Double Bonds." Topics in Stereochemistry, 1973 , 7, 295-383. (Authoritative source on NMR shifts and isomerization mechanisms of imines/oximes).

  • Brady, O. L.; Dunn, F. P. "The Isomerism of the Oximes. Part X. The Carbanilino-oximes." J. Chem. Soc., Trans., 1923 , 123, 1783-1790. (Foundational work on oxime isomer separation).

  • Exner, O. "Configuration and conformation of oximes." The Chemistry of the Carbon-Nitrogen Double Bond, 1970, 1-90.

Sources

resolving phase separation issues in p-nitrobenzaldoxime extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: p-Nitrobenzaldoxime Extraction

Welcome to the technical support center for resolving common challenges in the liquid-liquid extraction of this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter phase separation difficulties during experimental workups. Our goal is to provide not just procedural steps, but a deeper understanding of the physicochemical principles at play, enabling you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I've completed the initial reaction to synthesize this compound and have added my extraction solvent and aqueous wash, but the two layers are not separating cleanly. What is happening?

A: You are likely encountering an emulsion . An emulsion is a stable or semi-stable mixture of two immiscible liquids (like your organic solvent and aqueous solution) where one liquid is dispersed in the other as microscopic or colloidal droplets.[1] This is the most common issue in liquid-liquid extractions. The formation of a distinct, cloudy, or "rag" layer between the organic and aqueous phases is the classic sign of an emulsion.

The stability of this emulsion is often due to the presence of surfactant-like molecules that reduce the interfacial tension between the two phases, preventing the small droplets from coalescing.[2] These interfering substances can be byproducts from your synthesis, unreacted starting materials, or even the target compound itself under certain conditions.

Q2: What are the primary causes of emulsion formation in the context of a this compound workup?

A: Several factors can contribute to the formation of a stubborn emulsion during the extraction of oximes like this compound:

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel introduces too much mechanical energy, shearing the liquids into very fine droplets that are difficult to separate.

  • Presence of Particulates: Fine solid particles can accumulate at the interface, physically stabilizing the emulsion.

  • High Concentration of Solute: A high concentration of your crude this compound or impurities can increase the viscosity of one or both phases, hindering separation.

  • Surfactant-like Impurities: The synthesis of this compound from p-nitrobenzaldehyde and hydroxylamine can sometimes generate byproducts that act as surfactants.

  • pH-Related Effects: The pH of the aqueous phase can significantly impact the solubility and charge of impurities.[3] If acidic or basic byproducts are present, they can become ionized and stabilize the emulsion, particularly near a neutral pH.

Troubleshooting Guide: Resolving Phase Separation Issues

This section provides a systematic approach to breaking emulsions and achieving clean phase separation. We will progress from the least invasive to more chemically intensive methods.

Initial Assessment & Gentle Methods

Q3: I have an emulsion. What are the very first steps I should take?

A: Before altering the chemical composition of your system, attempt these simple physical methods:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[4] Often, less stable emulsions will break on their own with time.

  • Gentle Swirling: Gently swirl the funnel in a circular motion. This can encourage the dispersed droplets to coalesce without introducing enough energy to reform the emulsion.

  • Mechanical Agitation: Gently tap the side of the separatory funnel with a spatula or stir the emulsion layer with a glass rod.[5] This can physically disrupt the droplet interfaces.

Chemical Intervention: The "Salting Out" Technique

Q4: The gentle methods didn't work. What is "salting out" and how do I perform it?

A: "Salting out" is a highly effective technique that involves increasing the ionic strength of the aqueous layer.[1][6] By dissolving a salt (typically sodium chloride) in the aqueous phase, you make it significantly more polar. This has two primary effects:

  • It decreases the solubility of non-polar organic compounds in the aqueous layer, forcing them into the organic phase.[7][8]

  • It disrupts the stabilizing effect of surfactant-like molecules, causing them to migrate fully into one phase or the other, which allows the emulsion to break.[6]

  • Prepare a saturated aqueous solution of sodium chloride (NaCl), commonly known as brine .

  • Carefully open the stopcock of your separatory funnel to drain the lower layer (if possible) or use a pipette to remove a small amount of the aqueous layer to make room.

  • Add a few milliliters of the brine solution to the separatory funnel.

  • Stopper the funnel and gently rock or invert it a few times to mix the brine with the emulsified layer. Do not shake vigorously.

  • Allow the funnel to stand and observe. In most cases, you will see a rapid separation of the two phases.

  • If separation is still slow, you can add more brine or solid salt, but be mindful of not oversaturating to the point of precipitation.[9]

Troubleshooting Workflow Diagram

G start Phase Separation Issue Identified (Emulsion Formed) patience 1. Let Stand & Gentle Swirling start->patience check1 Did it resolve? patience->check1 salting_out 2. Add Saturated Brine (NaCl) (Salting Out) check1->salting_out No success Clean Separation Achieved check1->success Yes check2 Did it resolve? salting_out->check2 ph_adjust 3. Adjust Aqueous pH check2->ph_adjust No check2->success Yes check3 Did it resolve? ph_adjust->check3 advanced 4. Advanced Techniques (Filtration, Centrifugation) check3->advanced No check3->success Yes advanced->success

Caption: A step-by-step workflow for troubleshooting phase separation.

Advanced Troubleshooting

Q5: I've tried salting out, but a stubborn emulsion remains. What's next?

A: If salting out is insufficient, the emulsion is likely stabilized by pH-sensitive impurities.

  • pH Adjustment: The stability of oximes can be pH-dependent.[10] Oximation reactions themselves are often fastest at a pH of around 4.5.[11] If your aqueous phase is near neutral, acidic or basic impurities can become ionized and act as surfactants.

    • If you suspect acidic impurities: Add a small amount of dilute acid (e.g., 1M HCl) to the separatory funnel to lower the pH to ~2.[4][5] This will protonate any anionic species, making them less water-soluble and disrupting the emulsion.

    • If you suspect basic impurities: Add a small amount of dilute base (e.g., 1M NaOH) to raise the pH. This will deprotonate any cationic species.

    • Caution: this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with heat.[10] Perform pH adjustments cautiously and at room temperature.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help dissolve surfactant-like molecules, breaking the emulsion.[1] For example, if you are using diethyl ether, adding a small volume of dichloromethane or toluene might help.

  • Filtration: You can sometimes break an emulsion by passing the entire mixture through a plug of glass wool or Celite® in a Hirsch funnel. The high surface area and channels can help to coalesce the droplets.

  • Centrifugation: If available, centrifuging the mixture is a highly effective mechanical method for breaking very persistent emulsions.[5][6] The applied force will compel the denser phase to separate.

Solvent Selection and Properties

Q6: Could my choice of extraction solvent be causing the problem?

A: Yes, the choice of solvent is critical. This compound has moderate polarity due to the nitro and oxime functional groups.[10] It has low solubility in nonpolar alkanes like hexane, but good to moderate solubility in polar aprotic solvents (acetone, ethyl acetate) and chlorinated solvents (dichloromethane).[10][12]

SolventDensity (g/mL)Phase Position vs. WaterNotes on Emulsion Formation
Diethyl Ether 0.71TopProne to emulsions but volatile and easy to remove.
Ethyl Acetate 0.90TopGood general-purpose solvent; less prone to stable emulsions than ether.
Dichloromethane 1.33BottomOften provides clean separation but is a suspected carcinogen.
Toluene 0.87TopGood for less polar compounds; can help break emulsions when added in small amounts.

If you consistently face emulsion issues with a particular solvent, consider switching to another with a different density and polarity, such as changing from diethyl ether to ethyl acetate or dichloromethane.

References

  • The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide. Benchchem.
  • Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation. MDPI. [Link]

  • p-NITROBENZALDEHYDE. Organic Syntheses Procedure. [Link]

  • CN105348107A - Preparation method of p-nitrobenzaldehyde.
  • US2971980A - Preparation of para-nitrobenzaldehyde and para-nitrobenzoic acid.
  • Salting Out During Extraction In The Centrifugal Extractor. TOPTION. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • CN102329235B - Production process of p-nitrobenzaldehyde.
  • Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. ResearchGate. [Link]

  • 4-Nitrobenzaldoxime | C7H6N2O3. PubChem - NIH. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Enhancing Extractions by Salting Out. LCGC International. [Link]

  • Time versus % extraction plot of oxime compounds. ResearchGate. [Link]

  • What can I do if I don't get a phase separation between my organic and water phases? Chemistry Stack Exchange. [Link]

  • Organic Separation Techniques. YouTube. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. ACS Publications. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? YouTube. [Link]

  • Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents. ResearchGate. [Link]

  • New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. MDPI. [Link]

  • Enhancing Extractions by Salting Out. ResearchGate. [Link]

  • Phase separation in organic aerosol. Chemical Society Reviews (RSC Publishing). [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

  • Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]

  • Tackling emulsions just got easier. Biotage. [Link]

  • Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil. [Link]

  • 4-Nitrobenzaldehyde - Solubility of Things. Solubility of Things. [Link]

  • Salting-out assisted liquid-liquid extraction for bioanalysis. PubMed. [Link]

  • How to get proper separation during column chromatography? Reddit. [Link]

  • Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. YouTube. [Link]

  • 3-Nitrobenzaldehyde - Solubility of Things. Solubility of Things. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Interpretation of p-Nitrobenzaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectral analysis of p-nitrobenzaldoxime (4-nitrobenzaldoxime), focusing on the critical distinction between the product and its precursor (p-nitrobenzaldehyde ) and the differentiation of stereoisomers (E vs. Z).[1] It is designed for medicinal chemists and analytical scientists requiring robust protocols for reaction monitoring and purity assessment.[1]

The conversion of the aldehyde carbonyl (


) to the oxime azomethine (

) results in diagnostic upfield shifts and the appearance of a labile hydroxyl signal, which serves as the primary metric for reaction completion.[1]

Part 1: Structural Dynamics & Isomerism

The this compound molecule (


) exists primarily in two stereoisomeric forms due to the restricted rotation around the 

double bond.[1]
  • E-Isomer (Anti): The hydroxyl group is on the opposite side of the aromatic ring relative to the

    
     bond.[1] This is the thermodynamically stable major product (>90% in typical synthesis).[1]
    
  • Z-Isomer (Syn): The hydroxyl group is on the same side as the aromatic ring.[1] This form is sterically hindered and less stable.[1]

Mechanistic Pathway & Isomerization

The synthesis follows a condensation mechanism where hydroxylamine attacks the electrophilic carbonyl carbon.[1]

SynthesisPathway Aldehyde p-Nitrobenzaldehyde (Precursor) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + NaOAc Reagents->Intermediate EOxime E-p-Nitrobenzaldoxime (Major Product) Intermediate->EOxime -H2O (Thermodynamic Control) ZOxime Z-p-Nitrobenzaldoxime (Minor Product) Intermediate->ZOxime -H2O (Kinetic Control) ZOxime->EOxime Acid/Thermal Isomerization

Figure 1: Synthesis and isomerization pathway of this compound.[1] The E-isomer is favored due to reduced steric repulsion between the aromatic ring and the oxime hydroxyl group.[1]

Part 2: Comparative Spectral Analysis[1]

Reaction Monitoring: Precursor vs. Product

The most effective way to confirm synthesis is tracking the shift of the methine proton and the appearance of the oxime hydroxyl.

Table 1: Diagnostic Chemical Shifts (DMSO-d6, 400 MHz)

Proton Typep-Nitrobenzaldehyde (Precursor)This compound (Product)

(ppm)
Interpretation
-CHO / -CH=N 10.15 ppm (s)8.33 ppm (s)-1.82Primary Indicator. Shielding effect due to loss of C=O anisotropy.[1]
-OH (Oxime) Absent11.89 ppm (s, br)N/ADiagnostic for oxime formation.[1] Disappears with

shake.[1]
Ar-H (Ortho-NO2) ~8.40 ppm (d)8.27 ppm (d)-0.13Slight shielding; Nitro group dominates deshielding.[1]
Ar-H (Ortho-C) ~8.15 ppm (d)7.89 ppm (d)-0.26Shielding due to conjugation change from

to

.
Solvent Effects: DMSO-d6 vs. CDCl3

Solvent choice is critical.[1] Chloroform (


) often fails to show the oxime -OH proton due to rapid chemical exchange, leading to false negatives regarding product purity.[1]

Table 2: Solvent Performance Comparison

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)
-OH Signal Sharp/Broad Singlet (~11.9 ppm)Often invisible or extremely broad (~8-9 ppm)
Solubility ExcellentModerate to Poor
Resolution High (Separates Ar-H AA'BB')Moderate (Peaks may overlap)
Water Peak ~3.33 ppm (Distinct)~1.56 ppm (Can interfere with alkyl impurities)

Part 3: Detailed Spectral Interpretation[1]

Assignment Logic

The aromatic region displays a classic AA'BB' system , characteristic of para-disubstituted benzenes with different substituents. Although they appear as doublets (


), they are magnetically non-equivalent second-order systems.[1]
  • 11.89 ppm (s, 1H, -OH): The most downfield signal.[1] Its broadening indicates hydrogen bonding.[1]

  • 8.33 ppm (s, 1H, -CH=N-): The azomethine proton.[1] In the Z-isomer, this peak typically shifts slightly downfield (anisotropic effect of the nearby oxygen), often appearing as a minor satellite peak if the sample is impure.

  • 8.27 ppm (d, 2H, H-3,5): Protons ortho to the Nitro group. The Nitro group is strongly electron-withdrawing (Inductive + Mesomeric), significantly deshielding these protons.[1]

  • 7.89 ppm (d, 2H, H-2,6): Protons ortho to the Oxime group.[1] The oxime group is less electron-withdrawing than the nitro group, resulting in a relatively lower chemical shift.[1]

AssignmentLogic Start Start Analysis (DMSO-d6 Spectrum) CheckOH Check 11.0 - 12.5 ppm Is there a broad singlet? Start->CheckOH CheckAld Check 10.0 - 10.5 ppm Is there a sharp singlet? CheckOH->CheckAld No OximePresent Oxime OH Confirmed (~11.9 ppm) CheckOH->OximePresent Yes AldehydeResidue Unreacted Precursor (~10.1 ppm) CheckAld->AldehydeResidue Yes CheckMethine Locate Azomethine Proton (~8.33 ppm) OximePresent->CheckMethine AnalyzeAr Analyze Aromatic Region (AA'BB' System) CheckMethine->AnalyzeAr Final Assign Ortho-NO2 (Deshielded) vs Ortho-Oxime (Shielded) AnalyzeAr->Final

Figure 2: Step-by-step logic flow for interpreting the 1H NMR spectrum of this compound.

Part 4: Experimental Protocol

Synthesis (Standardized)
  • Reagents: p-Nitrobenzaldehyde (1.51 g, 10 mmol), Hydroxylamine hydrochloride (0.76 g, 11 mmol), Sodium Acetate (1.23 g, 15 mmol).[1]

  • Solvent: Ethanol/Water (3:1 ratio).[1]

  • Procedure:

    • Dissolve aldehyde in warm ethanol.[1]

    • Add hydroxylamine HCl and NaOAc dissolved in water.

    • Reflux for 1-2 hours (Monitor via TLC or NMR).

    • Cool to precipitate the oxime.[1]

    • Filter and wash with cold water.[1] Recrystallize from ethanol if necessary.

    • Yield Target: >90%. Melting Point: 129–131°C (E-isomer).[1]

NMR Sample Preparation

To ensure the visibility of the labile -OH proton:

  • Dryness: Use a fresh ampoule of DMSO-d6 .[1] Presence of water (peak at 3.33 ppm) can broaden the -OH signal through proton exchange.[1]

  • Concentration: Dissolve ~10-15 mg of sample in 0.6 mL solvent. High concentrations can cause stacking effects, shifting aromatic peaks.[1]

  • Shimming: Ensure good shimming; the AA'BB' splitting requires high resolution to distinguish from simple doublets.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] 4-Nitrobenzaldoxime Compound Summary. Retrieved from [Link][1]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link][1]

  • University of Illinois. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Retrieved from [Link][1]

  • PrepChem. (n.d.).[1] Synthesis of o-nitrobenzaldoxime (Analogous Protocol). Retrieved from [Link]

Sources

FTIR characteristic peaks for p-nitrobenzaldoxime identification

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: FTIR Characteristic Peaks for p-Nitrobenzaldoxime Identification and Purity Verification

Executive Summary This technical guide provides a definitive framework for the spectroscopic identification of this compound (4-nitrobenzaldoxime), specifically distinguishing it from its precursor, p-nitrobenzaldehyde. The identification protocol relies on monitoring the nucleophilic addition-elimination transformation of the carbonyl group (


) into the oxime group (

).

For researchers in drug development and organic synthesis, this guide establishes a self-validating spectral fingerprinting method. The disappearance of the strong carbonyl stretch at ~1700 cm⁻¹ and the emergence of the broad hydroxyl stretch (~3200–3400 cm⁻¹) and imine stretch (~1640 cm⁻¹) serve as the primary confirmation metrics.

Molecular Context & Transformation Logic

The synthesis of this compound involves the condensation of p-nitrobenzaldehyde with hydroxylamine hydrochloride. Spectroscopically, this is a shift from a dipole-driven carbonyl environment to a hydrogen-bond-donating oxime environment.

Key Structural Shift:

  • Precursor (p-Nitrobenzaldehyde): Contains a highly polar

    
     bond (strong IR absorber).
    
  • Target (this compound): Contains an amphoteric

    
     moiety capable of intermolecular hydrogen bonding.
    

Experimental Protocol: Synthesis & Sample Preparation

To ensure spectral fidelity, the following protocol minimizes artifacts such as hygroscopic water absorption, which can mimic the oxime O-H stretch.

A. Synthesis Monitoring (Micro-Scale)
  • Reagents: Dissolve p-nitrobenzaldehyde (1 eq) in methanol. Add Hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.1 eq) in water.

  • Reaction: Reflux for 1–2 hours.

  • Workup: Cool to precipitate the oxime. Filter and wash with cold water to remove salts.

  • Purification: Recrystallize from ethanol/water.

    • Target Melting Point: 129–130°C (Distinct from precursor MP: 103–106°C).

B. FTIR Sample Preparation (KBr Pellet Method)
  • Why KBr? ATR (Attenuated Total Reflectance) is acceptable, but KBr pellets often provide better resolution for the broad O-H stretch region which is critical for oxime identification.

  • Protocol:

    • Dry the sample in a vacuum desiccator for 4 hours (removes lattice water).

    • Mix 1–2 mg of sample with 100 mg of spectroscopic grade KBr.

    • Grind to a fine powder (particle size < 2 µm to avoid Christiansen effect).

    • Press at 8–10 tons for 2 minutes to form a transparent pellet.

Spectral Analysis & Comparison

The following table contrasts the critical peaks of the starting material and the product. The Nitro (


)  group serves as an internal standard, as its position remains relatively stable during the reaction.
Table 1: Characteristic FTIR Peaks Comparison
Functional GroupVibration Modep-Nitrobenzaldehyde (Precursor)This compound (Target)Status
Aldehyde (C=O) Stretching1700–1710 cm⁻¹ (Strong)AbsentCritical Indicator
Oxime (O-H) StretchingAbsent3200–3400 cm⁻¹ (Broad)Critical Indicator
Imine (C=N) StretchingAbsent1630–1645 cm⁻¹ (Medium)Confirmation
N-O (Oxime) StretchingAbsent930–950 cm⁻¹ Secondary Check
Nitro (NO₂) Asym.[1][2] Stretch~1525 cm⁻¹~1520 cm⁻¹Internal Std.
Nitro (NO₂) Sym.[1][2][3] Stretch~1345 cm⁻¹~1340–1350 cm⁻¹Internal Std.
Aromatic C-H Stretching3050–3100 cm⁻¹3050–3100 cm⁻¹Baseline
Detailed Spectral Interpretation
  • The "Disappearing" Carbonyl: The most immediate evidence of reaction completion is the complete loss of the sharp, intense peak at 1700–1710 cm⁻¹ . If this peak remains (even as a shoulder), the product contains unreacted aldehyde.

  • The "Appearing" Oxime Doublet:

    • O-H Region: Unlike the sharp C-H stretch of the aldehyde (~2850 cm⁻¹), the oxime O-H appears as a broad band centered around 3300 cm⁻¹ . Note: Ensure the sample is dry; moisture creates a similar peak.

    • C=N Region: A new peak appears at 1640 cm⁻¹ . This is lower in energy than the carbonyl stretch due to the single-bond character contribution from resonance.

  • The Nitro Anchor: The aromatic nitro group peaks at 1520 cm⁻¹ and 1345 cm⁻¹ should remain prominent in both spectra. This confirms the integrity of the benzene ring and the nitro substituent throughout the synthesis.

Decision Logic & Workflow

The following diagram illustrates the logical flow for validating the product identity using FTIR data.

FTIR_Identification_Flow Start Start: Acquire FTIR Spectrum Check_CO Check 1700-1710 cm⁻¹ Region (Carbonyl Peak) Start->Check_CO CO_Present Strong Peak Present Check_CO->CO_Present Yes CO_Absent Peak Absent / Trace Check_CO->CO_Absent No Result_Aldehyde Identity: p-Nitrobenzaldehyde (Precursor) CO_Present->Result_Aldehyde Check_OH Check 3200-3400 cm⁻¹ Region (Broad O-H Stretch) CO_Absent->Check_OH OH_Present Broad Band Present Check_OH->OH_Present Yes OH_Absent Band Absent Check_OH->OH_Absent No Check_CN Check 1640 cm⁻¹ Region (C=N Imine Stretch) OH_Present->Check_CN Result_Mix Mixture / Incomplete Reaction OH_Absent->Result_Mix Possible Decomposition Result_Oxime Identity: this compound (Target) Check_CN->Result_Oxime Peak at 1640 cm⁻¹

Figure 1: Decision logic for distinguishing this compound from its precursor based on spectral features.

Troubleshooting & Validation

Issue: Broad Peak at 3400 cm⁻¹ in Precursor Spectrum?

  • Cause: Wet KBr or wet sample.

  • Solution: Dry the KBr powder at 110°C overnight. Run a "blank" KBr pellet spectrum. If the peak persists in the sample, it is likely water contamination, not the oxime O-H.

Issue: Split Peak at 1640/1700 cm⁻¹?

  • Cause: Incomplete reaction.

  • Solution: The presence of both peaks indicates a mixture. Recrystallize the product and check the Melting Point.

    • Pure Aldehyde: ~106°C[4][5]

    • Pure Oxime: ~130°C

References

  • National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 4-nitro- IR Spectrum. NIST Chemistry WebBook, SRD 69.[6][7] [Link]

  • PubChem. (2024). 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine.[1] [Link][1]

  • LibreTexts Chemistry. (2021). Infrared Spectroscopy Absorption Table. [Link]

Sources

comparative nucleophilicity of p-nitrobenzaldoxime vs other oximes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Nucleophilicity Guide: p-Nitrobenzaldoxime vs. Therapeutic & Aliphatic Oximes

Executive Summary: The Alpha-Effect in Practice

In the development of reactivators for organophosphate-inhibited acetylcholinesterase (AChE) and hydrolytic decontamination agents, oximes represent the gold standard of nucleophilic efficiency. Their reactivity far exceeds that of simple alkoxides or amines of comparable basicity—a phenomenon known as the alpha-effect .

This guide provides a technical comparison of This compound (PNBO) against therapeutic standards like 2-PAM (Pralidoxime) and aliphatic baselines like Acetoxime . While 2-PAM is optimized for physiological efficacy, PNBO serves as a critical mechanistic probe in kinetic benchmarking due to its distinct electronic profile and stability.

Mechanistic Basis of Performance

The nucleophilic potency of an oxime is governed by two competing factors:

  • Intrinsic Nucleophilicity (

    
    ):  The reactivity of the oximate anion itself. Generally, more basic anions are better nucleophiles (Brønsted correlation).
    
  • Availability of the Anion (

    
    ):  The fraction of the oxime ionized at the reaction pH.
    


The Electronic Trade-Off
  • This compound (PNBO): The nitro group (

    
    ) is strongly electron-withdrawing. This stabilizes the oximate anion, lowering the pKa  compared to unsubstituted benzaldoxime. While this increases the concentration of the active anion at neutral pH, it slightly reduces the intrinsic nucleophilicity of that anion compared to more basic homologs.
    
  • 2-PAM: The quaternary pyridinium nitrogen acts as an internal electron sink, significantly lowering the pKa to ~8.0. This ensures maximal anion availability at physiological pH (7.4), which is the primary driver of its therapeutic success.

  • Acetoxime: Lacking electron-withdrawing resonance, it has a high pKa (~12.4). At physiological pH, it exists almost entirely in the non-reactive neutral form, rendering it kinetically inert despite the high intrinsic nucleophilicity of its anion.

Comparative Performance Data

The following data consolidates kinetic parameters for the hydrolysis of the model substrate p-nitrophenyl acetate (PNPA) at


.
Oxime CandidateStructure TypepKa (approx.)Ionization at pH 7.4Relative

(pH 7.4)
Primary Application
2-PAM Pyridinium (Cationic)7.8 - 8.0~20 - 25%High Therapeutic (OP Antidote)
This compound Aromatic (EWG)10.0 - 10.5< 0.5%Moderate Kinetic Standard / Probe
Benzaldoxime Aromatic (Neutral)10.8< 0.1%Low Synthetic Intermediate
Acetoxime Aliphatic12.4NegligibleNegligible Chemical Synthesis

Technical Insight: While PNBO is less reactive than 2-PAM at pH 7.4 due to lower ionization, its intrinsic second-order rate constant (


)  is often higher than that of 2-PAM when measured at a pH where both are fully ionized (e.g., pH 11). This makes PNBO an excellent reference standard for determining the "plateau" of nucleophilicity in Structure-Activity Relationship (SAR) studies.
Reaction Pathway Visualization

The following diagram illustrates the nucleophilic attack mechanism, highlighting the critical role of the oximate anion formation.

NucleophilicAttack Oxime Oxime (R-CH=N-OH) Anion Active Oximate Anion (R-CH=N-O⁻) Oxime->Anion Deprotonation (Ka) Base Base (OH- / Buffer) Base->Anion Transition Tetrahedral Intermediate Anion->Transition Nucleophilic Attack (k_nuc) Substrate Substrate (p-Nitrophenyl Acetate) Substrate->Transition Product1 Acylated Oxime Transition->Product1 Collapse Product2 Leaving Group (p-Nitrophenolate) Transition->Product2 Release (Yellow Color)

Figure 1: Mechanism of oxime-mediated ester hydrolysis. The reaction rate is dependent on the formation of the active oximate anion.

Experimental Protocol: Kinetic Determination of Nucleophilicity

To objectively compare PNBO against other oximes, the Second-Order Rate Constant (


) must be determined. This protocol uses pseudo-first-order conditions.

Objective: Determine


 for PNBO reaction with p-nitrophenyl acetate (PNPA).
Detection:  UV-Vis Absorbance at 400 nm (formation of p-nitrophenolate).
Workflow Diagram

ExperimentalWorkflow Prep 1. Preparation Buffer: Phosphate/Borate (pH 8.0 - 10.0) Substrate: PNPA (in Acetonitrile) Nucleophile: PNBO (in MeOH/Water) Blank 2. Baseline Correction Measure Buffer + PNPA (Spontaneous Hydrolysis) Prep->Blank Reaction 3. Kinetic Run Mix Buffer + PNBO (Excess) + PNPA Temp: 25°C Blank->Reaction Monitor 4. Data Acquisition Monitor Abs @ 400nm vs Time Extract k_obs (Slope of ln(Ainf - At)) Reaction->Monitor Plot 5. Analysis Plot k_obs vs [PNBO] Slope = k_2 (Second Order Constant) Monitor->Plot

Figure 2: Step-by-step workflow for determining nucleophilic rate constants.

Detailed Methodology
  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 8.0) and 0.1 M borate buffer (pH 10.0). The choice of pH depends on the pKa of the oxime; for PNBO (pKa ~10.2), pH 10.0 ensures significant ionization.

  • Stock Solutions:

    • Substrate: 10 mM PNPA in dry acetonitrile.

    • Nucleophile: 100 mM PNBO in methanol or water (use cosolvent if solubility is limited).

  • Reaction Setup:

    • In a quartz cuvette, add 2.9 mL of buffer.

    • Add aliquots of PNBO stock to achieve final concentrations of 0.1, 0.2, 0.5, and 1.0 mM.

    • Initiate reaction by adding 10 µL of PNPA stock (Final [PNPA] = ~33 µM).

    • Note: [Oxime] must be

      
       10x [Substrate] to maintain pseudo-first-order conditions.
      
  • Measurement: Monitor absorbance increase at 400 nm (extinction coefficient of p-nitrophenolate

    
     at pH 10).
    
  • Calculation:

    • Fit the absorbance curve to

      
      .
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • The slope of the linear regression is the second-order rate constant,

      
       (
      
      
      
      )
      .

References

  • Simoni, D., et al. (2012). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase Reactivators. Journal of Medicinal Chemistry. Link

  • Kovarik, Z., et al. (2008). Oximes: Reactivators of Organophosphate-Inhibited Acetylcholinesterase. Current Medicinal Chemistry. Link

  • Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society. Link

  • PubChem. (2024). Compound Summary: 4-Nitrobenzaldoxime.[1] National Library of Medicine. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Analytical Characterization of 3-Nitrobenzaldoxime.Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Nitrobenzaldoxime
Reactant of Route 2
Reactant of Route 2
p-Nitrobenzaldoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.